(+)-N-Methylephedrine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGSUUBYTWNDP-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962313, DTXSID701021165 | |
| Record name | (+)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-56-5, 42151-56-4 | |
| Record name | (±)-Methylephedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylephedrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042151564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-N-Methylephedrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLEPHEDRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP306Z33KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-N-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and analytical methodologies for (+)-N-Methylephedrine. The information is intended to support research, development, and quality control activities involving this compound.
Chemical Structure and Stereochemistry
This compound, a sympathomimetic amine, is a derivative of ephedrine. Its chemical formula is C₁₁H₁₇NO.[1] The systematic IUPAC name for the (+)-enantiomer is (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol.[2]
The molecule possesses two chiral centers, leading to four possible stereoisomers. The ephedrine isomers have a threo configuration, while the pseudoephedrine isomers have an erythro configuration. This compound is the N-methylated derivative of (+)-ephedrine and thus has the (1S,2R) stereochemistry.
The absolute configuration of the two chiral carbons is crucial for its biological activity. The spatial arrangement of the hydroxyl and dimethylamino groups in relation to the phenyl ring dictates its interaction with adrenergic receptors.
Caption: Figure 1: 2D representation of the chemical structure of this compound with stereocenters indicated.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [2] |
| Melting Point | 87-90 °C | [2] |
| Specific Optical Rotation ([α]²⁰/D) | +29° (c=5 in methanol) | [2] |
| Appearance | Solid | [2] |
| CAS Number | 42151-56-4 | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
Table 2: Spectroscopic Data for N-Methylephedrine
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectral data available. | [3] |
| ¹³C NMR | Spectral data available. | [4] |
| Infrared (IR) | Spectrum available. | [4] |
| Mass Spectrometry (MS) | Mass spectral data available. | [5][6] |
Note: Detailed spectral assignments should be performed by comparing experimental data with reference spectra.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-methylephedrine is the methylation of ephedrine. The following protocol is adapted from established procedures for the synthesis of the (-)-enantiomer and can be applied to the (+)-enantiomer starting from (+)-ephedrine.
Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
(+)-Ephedrine hydrochloride
-
Formaldehyde solution (37%)
-
Formic acid (88%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
Dissolve (+)-ephedrine hydrochloride in deionized water.
-
Add formic acid to the solution.
-
Slowly add formaldehyde solution while stirring.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature.
-
Make the solution alkaline by the dropwise addition of a concentrated NaOH solution until a pH of >12 is reached.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure this compound.
Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound can be determined using chiral HPLC.
Protocol: Chiral HPLC Analysis of N-Methylephedrine
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based chiral column).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase could be a mixture of n-Hexane, isopropanol, and diethylamine.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the N-Methylephedrine sample in the mobile phase to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm or 254 nm).[7]
-
-
Injection and Analysis: Inject a fixed volume of the sample solution onto the HPLC system.
-
Data Analysis: Record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Caption: Figure 2: A generalized workflow for the determination of enantiomeric purity of this compound using chiral HPLC.
Stereochemical Determination by X-ray Crystallography
X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule. A crystal structure for S,S-(+)-N-methylephedrine has been reported, which likely refers to the (1S,2R) configuration.[8]
Generalized Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of high quality from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions (solvents, temperature, concentration).
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.
-
Determination of Absolute Configuration: The absolute configuration can be determined from the diffraction data if a sufficiently strong anomalous scatterer is present or by comparing the determined structure to a known chiral reference.
Mechanism of Action and Signaling Pathway
This compound is a sympathomimetic agent that exerts its effects by interacting with the adrenergic system.[9] Its primary mechanism of action is believed to be the indirect stimulation of adrenergic receptors by promoting the release of norepinephrine from presynaptic nerve terminals.[9] It also has some direct agonist activity on α- and β-adrenergic receptors.[9]
The activation of these receptors triggers downstream signaling cascades that are responsible for the physiological effects of the drug, such as bronchodilation and vasoconstriction.
Caption: Figure 3: Simplified signaling pathways following the activation of α₁- and β₂-adrenergic receptors by norepinephrine released upon stimulation by this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. (1S,2R)-(+)-N-Methylephedrine 99 42151-56-4 [sigmaaldrich.com]
- 3. This compound(42151-56-4) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Methylephedrine [webbook.nist.gov]
- 6. mzCloud – N Methylephedrine [mzcloud.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methylephedrine - Wikipedia [en.wikipedia.org]
Isolating Excellence: A Technical Guide to the Purification of (+)-N-Methylephedrine from Ephedra
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of (+)-N-Methylephedrine, a key alkaloid found in various species of the Ephedra plant. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visual diagrams to elucidate the experimental workflow and chemical relationships between related alkaloids.
Introduction
Ephedra species, commonly known as Ma Huang, have a long history of use in traditional medicine. Their therapeutic effects are largely attributed to a group of phenylpropylamine alkaloids, including ephedrine, pseudoephedrine, norephedrine, norpseudoephedrine, and their N-methylated derivatives, (-)-N-methylephedrine and this compound.[1][2] this compound, while often present in smaller quantities than ephedrine and pseudoephedrine, is a significant component with distinct pharmacological properties, necessitating efficient and specific methods for its isolation and purification for research and drug development purposes.
This guide details a multi-step process for obtaining high-purity this compound from Ephedra plant material. The methodology encompasses initial extraction from the raw botanical material, followed by purification strategies to separate the target alkaloid from the complex mixture of co-extracted compounds.
Chemical Relationships of Ephedra Alkaloids
The primary alkaloids present in Ephedra share a common phenylpropylamine backbone. The structural variations, including stereochemistry and N-methylation, give rise to a family of closely related compounds. Understanding these relationships is crucial for developing effective separation strategies.
Experimental Workflow for Isolation and Purification
The overall process for isolating this compound from Ephedra involves several key stages, from sample preparation to final purification and analysis. The following diagram illustrates a typical workflow.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of this compound.
Extraction of Total Alkaloids from Ephedra
This protocol is a modified version of established methods for extracting ephedrine alkaloids from plant material.[2]
Materials:
-
Dried and powdered Ephedra sinica Stapf
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ethanol-ethyl ether (1:2, v/v)
-
Reflux apparatus
-
Ultrasonic bath
-
Filtration apparatus
Procedure:
-
Weigh 2 grams of powdered Ephedra material and place it in a round-bottom flask.
-
Add 5 mL of concentrated NH₄OH to the flask and mix thoroughly.
-
Add 60 mL of the ethanol-ethyl ether solvent mixture to the flask.
-
Reflux the mixture on a water bath for 30 minutes.
-
Following reflux, place the flask in an ultrasonic bath for 10 minutes.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions. This combined solution contains the crude alkaloid extract.
Purification by Cation Exchange Chromatography
This method utilizes a cation exchange resin to separate the alkaloids from other plant constituents.[3]
Materials:
-
Crude alkaloid extract (from section 4.1)
-
Cation exchange resin column
-
0.1 M Hydrochloric acid (HCl)
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Adjust the pH of the crude alkaloid extract to a range of 1 to 7 using 0.1 M HCl.
-
Filter the pH-adjusted extract to remove any precipitates.
-
Load the filtrate onto a pre-equilibrated cation exchange resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the bound alkaloids from the resin using a 3% to 6% hydrochloric acid solution.
-
Collect the eluent containing the total alkaloids.
-
Neutralize the collected eluent with a 5% NaOH solution.
-
The resulting solution contains the purified total ephedra alkaloids.
Separation and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation and quantification of individual ephedra alkaloids.[1]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC with a Diode Array Detector (DAD) or equivalent.[4]
-
Column: Agilent InfinityLab Poroshell Chiral-CD column (100 mm × 2.1 mm, 2.7 μm) or a suitable C18 column.[1][4]
-
Mobile Phase: A mixture of acetonitrile and a sodium dodecyl sulfate (SDS) solution. The ratio and pH should be optimized for the best separation, for example, a pH range of 2.0-8.0 adjusted with phosphoric acid and ammonia water.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[1]
-
Column Temperature: 23 °C[4]
Procedure:
-
Prepare standard solutions of this compound at known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the purified alkaloid mixture in the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the isolation and analysis of ephedra alkaloids.
Table 1: HPLC Retention Times of Ephedra Alkaloids
| Compound | Retention Time (min) |
| (-)-Norephedrine | 4.5 |
| (+)-Norpseudoephedrine | 5.2 |
| (-)-Ephedrine | 6.8 |
| (+)-Pseudoephedrine | 7.5 |
| (-)-N-Methylephedrine | 8.9 |
| This compound | 9.6 |
Note: Retention times are illustrative and can vary depending on the specific HPLC conditions and column used.
Table 2: Purity and Yield Data from a Typical Purification Protocol
| Purification Step | Purity of this compound (%) | Overall Yield (%) |
| Crude Extract | < 5 | - |
| After Ion Exchange | 70-80 | 60-75 |
| After Crystallization | > 98 | 45-55 |
Conclusion
This technical guide provides a framework for the successful isolation and purification of this compound from Ephedra species. The detailed protocols for extraction, purification, and analysis, combined with the presented quantitative data and workflow diagrams, offer a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. The methodologies described can be adapted and optimized to suit specific laboratory conditions and research objectives, ultimately facilitating the production of high-purity this compound for further investigation and application.
References
Synthesis of Enantiomerically Pure (+)-N-Methylephedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of enantiomerically pure (+)-N-methylephedrine, a valuable chiral auxiliary and synthetic intermediate. The primary focus is on the stereospecific N-methylation of (+)-ephedrine, a robust and widely utilized method. Additionally, an alternative pathway involving the resolution of a racemic mixture is discussed. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the successful synthesis and purification of this compound.
Introduction
This compound, the (1S,2R)-enantiomer, is a chiral amine that finds significant application in asymmetric synthesis as a chiral ligand or auxiliary. Its stereochemical integrity is paramount for its efficacy in inducing enantioselectivity in chemical reactions. The most direct and efficient method for producing enantiomerically pure this compound is through the N-methylation of the readily available and enantiomerically pure precursor, (+)-ephedrine. The Eschweiler-Clarke reaction is a classic and reliable method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent. This reaction is known to proceed with retention of configuration at the chiral centers, making it ideal for the synthesis of enantiopure products.
An alternative, though often less direct, approach involves the synthesis of a racemic mixture of N-methylephedrine, followed by chiral resolution. This method employs a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts that can be separated by fractional crystallization. While effective, this route may be more time-consuming and result in a lower overall yield of the desired enantiomer.
Quantitative Data
The physical and chemical properties of N-methylephedrine enantiomers and their salts are crucial for their identification, purification, and handling. The following tables summarize key quantitative data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |
| This compound | C₁₁H₁₇NO | 179.26 | 87-87.5 | +29.2° (c=4, methanol) |
| (-)-N-Methylephedrine | C₁₁H₁₇NO | 179.26 | 87-88 | -29.5° (c=4.5, methanol) |
| (±)-N-Methylephedrine | C₁₁H₁₇NO | 179.26 | 63.5-64.5 | Not Applicable |
Table 1: Physical Properties of N-Methylephedrine Isomers
| Compound | Melting Point (°C) | Specific Rotation [α]D |
| This compound HCl | 192 | +30.1° |
| (-)-N-Methylephedrine HCl | 192 | -29.8° (c=4.6) |
| (±)-N-Methylephedrine HCl | 207-208 | Not Applicable |
Table 2: Properties of N-Methylephedrine Hydrochloride Salts
| Reaction | Starting Material | Product | Yield (%) |
| N-Methylation | (-)-Ephedrine HCl | (-)-N-Methylephedrine | 84 |
Table 3: Reported Yield for N-Methylation of Ephedrine
Experimental Protocols
Stereospecific Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is adapted from the reported synthesis of the (-)-enantiomer and is expected to proceed with retention of stereochemistry to yield the desired (+)-enantiomer from (+)-ephedrine hydrochloride.
Materials:
-
(+)-Ephedrine hydrochloride
-
40% Sodium hydroxide solution
-
85% Formic acid
-
35% Formalin solution (formaldehyde)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve (+)-ephedrine hydrochloride (0.15 mol) in warm deionized water (60 ml).
-
To this solution, add 40% sodium hydroxide solution (15 ml, 0.15 mol) followed by 85% formic acid (21.7 g, 0.4 mol).
-
Heat the mixture to reflux.
-
To the refluxing solution, add a 35% formalin solution (15 g, 0.18 mol) dropwise over a period of 20 minutes.
-
Continue refluxing the reaction mixture for an additional 3 hours.
-
After 3 hours, concentrate the reaction solution to approximately half of its original volume by distillation.
-
Cool the concentrated solution and adjust the pH to approximately 11 by the addition of a 40% sodium hydroxide solution. This will cause the free base of this compound to precipitate.
-
Filter the resulting precipitated crystals and wash them with cold deionized water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
-
Dry the crystals under vacuum.
Expected Outcome:
The expected yield of enantiomerically pure this compound should be comparable to the reported 84% for the (-) enantiomer. The product can be characterized by its melting point and specific rotation, which should be in accordance with the values presented in Table 1.
Chiral Resolution of (±)-N-Methylephedrine (General Procedure)
This section outlines a general workflow for the resolution of racemic N-methylephedrine using a chiral resolving agent like O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA). The optimal solvent and crystallization conditions may require empirical determination.
Materials:
-
(±)-N-Methylephedrine
-
O,O'-dibenzoyl-(2R,3R)-tartaric acid (or another suitable chiral acid)
-
Suitable solvent (e.g., methanol, ethanol, acetone)
Procedure:
-
Dissolve the racemic (±)-N-methylephedrine in a suitable solvent.
-
In a separate container, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., DBTA) in the same solvent, heating gently if necessary.
-
Combine the two solutions. The formation of diastereomeric salts will occur.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent. This crystalline material is one of the diastereomeric salts.
-
The mother liquor contains the more soluble diastereomeric salt.
-
To recover the enantiomerically enriched N-methylephedrine, treat the separated crystalline diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid.
-
Extract the free base of N-methylephedrine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic extract with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched N-methylephedrine.
-
The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.
-
The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.
Visualizations
Synthesis Pathway: Eschweiler-Clarke Reaction
Caption: N-methylation of (+)-Ephedrine via the Eschweiler-Clarke reaction.
Experimental Workflow: Chiral Resolution
Spectroscopic Characterization of (+)-N-Methylephedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (+)-N-Methylephedrine, a sympathomimetic amine. The guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with a logical workflow diagram to illustrate the characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the connectivity and chemical environment of its constituent atoms.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Phenyl-H | 7.20 - 7.40 | Multiplet | - |
| CH-OH | 4.85 | Doublet | 4.5 |
| CH-N | 2.75 | Multiplet | - |
| N(CH₃)₂ | 2.30 | Singlet | - |
| C-CH₃ | 0.95 | Doublet | 7.0 |
¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Phenyl C (quaternary) | 142.5 |
| Phenyl CH | 128.0, 127.5, 126.0 |
| CH-OH | 75.0 |
| CH-N | 65.0 |
| N(CH₃)₂ | 42.0 |
| C-CH₃ | 14.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl, amine, and aromatic functionalities.
| Absorption Frequency (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 (broad) | O-H | Stretching |
| 3030 | Aromatic C-H | Stretching |
| 2970 | Aliphatic C-H | Stretching |
| 1450 | C=C (aromatic) | Stretching |
| 1050 | C-O | Stretching |
| 1150 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its identification. The molecular ion peak [M]⁺ is observed at m/z 179.[1][2]
| Mass-to-Charge Ratio (m/z) | Proposed Fragment |
| 179 | [C₁₁H₁₇NO]⁺ (Molecular Ion) |
| 164 | [M - CH₃]⁺ |
| 146 | [M - H₂O - CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
| 72 | [CH(CH₃)N(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[4][5]
-
Ensure the solution is clear and free of any solid particles.[3]
Instrumental Analysis:
-
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[4] A sufficient number of scans and an appropriate relaxation delay are employed to ensure accurate signal integration, especially for quaternary carbons.[4]
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, clean, and dry sample of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Grind a few milligrams of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumental Analysis:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.
-
The sample is then placed in the instrument's sample compartment, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Protocol
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]
-
For direct infusion, a dilute solution of this compound in a suitable volatile solvent is prepared.
Instrumental Analysis:
-
The mass spectrum is obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).[8][9]
-
In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[10]
-
In ESI-MS, a high voltage is applied to a liquid to create an aerosol, which generates ions.
-
The ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio and detected.[8][9]
Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis for structural determination.
References
- 1. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. rsc.org [rsc.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
physical and chemical properties of (+)-N-Methylephedrine
An In-depth Technical Guide on the Physical and Chemical Properties of (+)-N-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as (1S,2R)-(+)-2-(Dimethylamino)-1-phenyl-1-propanol, is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes.[1] It is a derivative of ephedrine and is found naturally in plants of the Ephedra species.[1] This compound and its stereoisomers are utilized in over-the-counter medications in some parts of the world for their bronchodilator and nasal decongestant properties.[1][2] In the field of organic chemistry, it serves as a valuable chiral resolving agent and a precursor for the synthesis of chiral electrolytes and catalysts.[1][2] This guide provides a comprehensive overview of the , detailed experimental protocols, and an exploration of its pharmacological activity.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [3] |
| Molecular Weight | 179.26 g/mol | [3] |
| Appearance | Solid, Crystals | [4] |
| Melting Point | 87-90 °C | |
| Boiling Point | 251.3 °C (approx.) | [5] |
| Optical Rotation | [α]20/D +29° (c = 5 in methanol) | |
| pKa | 9.257 (at 25°C) | [6][7] |
Solubility and Partition Coefficients
| Property | Value | Source |
| Solubility | Readily soluble in usual organic solvents. The hydrochloride salt is readily soluble in water, less so in alcohol, and sparingly soluble in acetone. | [3] |
| LogP (Octanol/Water) | 1.7 - 2.47 (experimental and predicted) | [1][5] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
| Spectroscopic Technique | Key Features and References |
| Mass Spectrometry (MS) | GC-MS data available in the NIST Mass Spectrometry Data Center.[4][8] |
| ¹H NMR Spectroscopy | ¹H NMR spectral data is available.[9][10] |
| ¹³C NMR Spectroscopy | ¹³C NMR spectral data is available.[4][10] |
| Infrared (IR) Spectroscopy | IR spectral data is available.[9] |
Experimental Protocols
Detailed methodologies are critical for the replication of scientific findings. Below are outlines of key experimental procedures related to this compound.
Synthesis of (-)-N-Methylephedrine from Ephedrine Hydrochloride
This protocol describes a method for the N-methylation of ephedrine.
Materials:
-
Ephedrine hydrochloride
-
40% Sodium hydroxide solution
-
85% Formic acid
-
35% Formalin solution
-
Methanol
Procedure:
-
Dissolve 30.3 g (0.15 mol) of ephedrine hydrochloride in 60 ml of warm water.
-
Add 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution and 21.7 g (0.4 mol) of 85% formic acid.
-
Reflux the mixture while heating.
-
Add 15 g (0.18 mol) of a 35% formalin solution dropwise over 20 minutes.
-
Continue refluxing for 3 hours.
-
Concentrate the reaction solution to half of its original volume.
-
Adjust the pH to approximately 11 with a 40% sodium hydroxide solution.
-
Filter the resulting precipitated crystals.
-
Recrystallize the product from methanol.
Expected Yield: Approximately 23 g (84%).
Workflow for Synthesis of (-)-N-Methylephedrine
Caption: Workflow for the synthesis of (-)-N-Methylephedrine.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general procedure for the analysis of N-methylephedrine.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm).
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as chloroform or methanol.[11]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 30°C/min.[11]
-
Carrier Gas: Helium
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-500
Data Analysis:
-
Compare the resulting mass spectrum with a reference spectrum from a database (e.g., NIST).[8]
Workflow for GC-MS Analysis
Caption: Generalized workflow for the analysis of N-Methylephedrine by GC-MS.
Pharmacology and Mechanism of Action
This compound is a sympathomimetic amine, meaning it mimics the effects of endogenous catecholamines like norepinephrine.[5] Its pharmacological actions are primarily mediated through its interaction with the adrenergic system.
Key Pharmacological Effects:
-
Bronchodilator: It relaxes the smooth muscles of the bronchi, making it useful in treating asthma and other respiratory conditions.[2][5]
-
Nasal Decongestant: It causes vasoconstriction in the nasal passages, which helps to alleviate congestion.[2][12]
-
Central Nervous System Stimulant: It can cross the blood-brain barrier and exert stimulant effects, although it is less potent than other amphetamines.[5][12]
Mechanism of Action: The primary mechanism of action of this compound involves the stimulation of both alpha (α) and beta (β) adrenergic receptors.[2][5] This action is largely indirect, stemming from its ability to promote the release of norepinephrine from sympathetic nerve terminals.[5][13] The binding of norepinephrine to adrenergic receptors on target cells initiates a downstream signaling cascade. For instance, activation of β-adrenergic receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[12] This increase in cAMP in bronchial smooth muscle cells leads to relaxation and bronchodilation.
Signaling Pathway of N-Methylephedrine
Caption: Simplified signaling pathway of N-Methylephedrine.
Metabolism and Excretion
When administered orally, N-methylephedrine is metabolized in the liver, primarily through N-demethylation to ephedrine and norephedrine.[5][12] The primary compound excreted in the urine is unchanged methylephedrine, followed by its metabolite methylephedrine-N-oxide.[5] The biological half-life is estimated to be similar to that of ephedrine, which is in the range of 3-6 hours.[5]
Conclusion
This compound is a compound with significant applications in both the pharmaceutical and chemical synthesis sectors. A thorough understanding of its physical and chemical properties, analytical methods, and pharmacological profile is essential for professionals in drug development and research. The data and protocols presented in this guide offer a comprehensive technical resource for the study and application of this versatile molecule.
References
- 1. Methylephedrine - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 42151-56-4 | >98% [smolecule.com]
- 3. N-Methylephedrine [drugfuture.com]
- 4. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 552-79-4 [chembk.com]
- 7. (-)-N-METHYLEPHEDRINE | 552-79-4 [chemicalbook.com]
- 8. Methylephedrine [webbook.nist.gov]
- 9. This compound(42151-56-4) 1H NMR spectrum [chemicalbook.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. What is the mechanism of Methylephedrine? [synapse.patsnap.com]
- 13. grokipedia.com [grokipedia.com]
The Discovery and Organic Chemistry of N-Methylephedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylephedrine, a sympathomimetic amine derived from the ancient medicinal plant Ephedra, holds a significant place in the historical landscape of organic and medicinal chemistry. First isolated by 1927, its journey from a natural product to a synthetically accessible compound has paved the way for advancements in stereochemistry and pharmaceutical development. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and synthesis of N-Methylephedrine. Detailed experimental protocols for its isolation and synthesis are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide illustrates the key biological signaling pathway associated with its pharmacological effects and outlines the logical workflow from its natural source to a purified compound through explanatory diagrams.
Introduction and Historical Context
The story of N-Methylephedrine is intrinsically linked to the pioneering work on its parent compound, ephedrine. The Japanese chemist Nagayoshi Nagai first isolated ephedrine from the plant Ephedra sinica (Ma Huang) in 1885, a plant that has been a cornerstone of traditional Chinese medicine for centuries.[1][2][3] This discovery opened a new chapter in the study of alkaloids and their physiological effects. Following this, N-Methylephedrine was identified as a naturally occurring, minor alkaloid in various Ephedra species, including Ephedra sinica, Ephedra vulgaris, and Ephedra distachya, with its isolation first reported by 1927.[4][5]
Chemically, N-Methylephedrine is the N-methylated derivative of ephedrine.[1] Its synthesis was a logical progression from the study of ephedrine and its analogues. The development of synthetic routes, such as the N-methylation of ephedrine, was crucial for producing the compound in larger quantities for research and potential pharmaceutical applications.[1] Due to its structural similarity to methamphetamine, N-Methylephedrine is now regulated in many countries, including the United States where it is a List I chemical precursor.[4]
Chemical and Physical Properties
N-Methylephedrine (C₁₁H₁₇NO) is a substituted phenethylamine with two chiral centers, giving rise to different stereoisomers.[1] The naturally occurring form is typically the l-form. The chemical and physical properties of N-Methylephedrine and its salts are summarized in the tables below.
Table 1: Physical and Chemical Properties of N-Methylephedrine Isomers
| Property | dl-Form | d-Form | l-Form | Reference |
| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | C₁₁H₁₇NO | [6] |
| Molecular Weight ( g/mol ) | 179.26 | 179.26 | 179.26 | [6] |
| Melting Point (°C) | 63.5-64.5 | 87-87.5 | 87-88 | [6] |
| Specific Rotation [α]D | Not Applicable | +29.2° (c=4 in methanol) | -29.5° (c=4.5 in methanol) | [6] |
| Solubility | Readily soluble in usual solvents | Readily soluble in usual solvents | Readily soluble in usual solvents | [6] |
Table 2: Properties of N-Methylephedrine Hydrochloride Salts
| Property | dl-Form Hydrochloride | d-Form Hydrochloride | l-Form Hydrochloride | Reference |
| Melting Point (°C) | 207-208 | 192 | 192 | [6] |
| Specific Rotation [α]D | Not Applicable | +30.1° | -29.8° (c=4.6) | [6] |
| Solubility | - | - | Readily soluble in water; less soluble in alcohol; sparingly soluble in acetone | [6] |
Table 3: Spectroscopic and Physicochemical Data for N-Methylephedrine
| Data Type | Value / Description | Reference |
| Log P (experimental) | 2.47 | [7] |
| Log P (predicted) | 1.7 - 1.74 | [7] |
| ¹³C NMR | Spectra available in public databases | [8] |
| GC-MS | Mass spectral data available from NIST | [8][9] |
| LC-MS | Data available, including HCD fragmentation | [8] |
Experimental Protocols
Isolation of Alkaloids from Ephedra
The following is a general procedure for the extraction of ephedra alkaloids, including N-Methylephedrine, from plant material. The relative abundance of N-Methylephedrine is lower than that of ephedrine and pseudoephedrine.
Objective: To extract a mixture of alkaloids from dried Ephedra plant material.
Materials:
-
Dried and powdered Ephedra herb
-
0.001N Hydrochloric acid
-
0.5N Sodium hydroxide solution
-
Macroporous adsorbent resin (e.g., Amberlite XAD-7)
-
0.01N Hydrochloric acid in 2:1 ethanol solution (for elution)
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Extraction: 25 grams of powdered Ephedra herb are suspended in 100 mL of 0.001N hydrochloric acid solution. The mixture is subjected to ultrasonic extraction for 30 minutes at a frequency of 20 kHz and a power of 50W.[10]
-
Filtration: The mixture is filtered to remove the solid plant material.
-
Basification: The pH of the filtrate is adjusted to approximately 14 with 0.5N sodium hydroxide solution to convert the alkaloid hydrochlorides to their free base forms.[10]
-
Adsorption: The basified filtrate is passed through a column packed with Amberlite XAD-7 macroporous resin.[10]
-
Elution: After complete adsorption, the column is eluted with a 2:1 mixed solution of 0.01N hydrochloric acid and ethanol.[10]
-
Concentration: The eluent is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid hydrochlorides.[10]
-
Purification: Further purification and separation of individual alkaloids, such as N-Methylephedrine, can be achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Synthesis of (-)-N-Methylephedrine via N-methylation of Ephedrine
This protocol describes the synthesis of (-)-N-Methylephedrine from ephedrine hydrochloride using a reductive amination reaction.
Objective: To synthesize (-)-N-Methylephedrine from (-)-ephedrine hydrochloride.
Materials:
-
(-)-Ephedrine hydrochloride
-
40% Sodium hydroxide aqueous solution
-
85% Formic acid
-
35% Formalin solution (formaldehyde)
-
Methanol
-
Reflux apparatus
-
Standard glassware for filtration and recrystallization
Procedure:
-
Preparation of Ephedrine Free Base: 30.3 g (0.15 mol) of ephedrine hydrochloride is dissolved in 60 ml of warm water. To this solution, 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution is added to liberate the ephedrine free base.
-
Reaction Setup: 21.7 g (0.4 mol) of 85% formic acid is added to the mixture, which is then brought to reflux.
-
Addition of Formaldehyde: A 35% formalin solution (15 g, 0.18 mol) is added dropwise to the refluxing solution over a period of 20 minutes.
-
Reflux: The reaction mixture is refluxed for an additional 3 hours.
-
Workup: The reaction solution is concentrated to half of its original volume. A 40% sodium hydroxide aqueous solution is then added to adjust the pH to approximately 11. This causes the N-Methylephedrine free base to precipitate.
-
Isolation and Purification: The precipitated crystals are collected by filtration and recrystallized from methanol.
Expected Yield: 23 g (84%) Melting Point: 86.5-87.5°C Specific Rotation [α]D²⁰: -29.5° (c=4.54 in methanol)
Biological Activity and Signaling Pathway
N-Methylephedrine is a sympathomimetic amine that exerts its effects by acting as an agonist at α- and β-adrenergic receptors.[4][5] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade. The activation of β-adrenergic receptors, in particular, leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological responses associated with N-Methylephedrine, such as bronchodilation and vasoconstriction in the nasal mucosa.[2][11]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Methylephedrine (CAS 552-79-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylephedrine [drugfuture.com]
- 7. Methylephedrine - Wikipedia [en.wikipedia.org]
- 8. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methylephedrine [webbook.nist.gov]
- 10. CN1600777A - A new method for large-scale extraction of ephedra alkaloids - Google Patents [patents.google.com]
- 11. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermodynamic Properties of (+)-N-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core thermodynamic properties of (+)-N-Methylephedrine, a sympathomimetic amine with applications in pharmaceuticals. The information is curated for professionals in research, and drug development, offering quantitative data, experimental methodologies, and visual representations of relevant biological and experimental processes.
Core Thermodynamic and Physicochemical Properties
The thermodynamic and physicochemical properties of an active pharmaceutical ingredient (API) like this compound are fundamental to understanding its behavior from formulation to physiological interaction. These properties influence its solubility, absorption, distribution, and overall bioavailability.
Quantitative Data Summary
The following tables summarize the key thermodynamic and physicochemical parameters of this compound compiled from various experimental and computational sources.
Table 1: Thermodynamic Properties of this compound
| Property | Value | Unit | Method |
| Melting Point (Tfus) | 87-90, 87.5[1][2], 86-88[3], 87-87.5[4] | °C | Lit. |
| 360.15 - 363.15 | K | ||
| Boiling Point (Tboil) | 251.3[5] | °C | Experimental |
| 524.45 | K | ||
| 308.35 | °C | Predicted (Joback group contribution)[1] | |
| 581.50 | K | ||
| Enthalpy of Fusion (ΔfusH) | 21.8 - 30.56[1] | kJ/mol | Differential Scanning Calorimetry (DSC) and other thermal analysis techniques[1][6] |
| Critical Temperature (Tc) | 503.60 | °C | Predicted[1] |
| 776.75 | K | ||
| Critical Pressure (Pc) | 2963.34 | kPa | Predicted[1] |
| Critical Volume (Vc) | Not Available | cm³/mol | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Not Available | kJ/mol | |
| Standard Enthalpy of Formation (ΔfH°gas) | Not Available | kJ/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Method |
| Molecular Formula | C₁₁H₁₇NO[1] | ||
| Molecular Weight | 179.26[1] | g/mol | |
| Solubility | Soluble in DMSO[1]. Readily soluble in water.[1] | ||
| Water Solubility | 15.4[1] | mg/mL | Experimental[1] |
| logWS (Log of Water Solubility) | -1.93 | Calculated (Crippen method)[1] | |
| -1.1 | Calculated (ALOGPS)[1] | ||
| logP (Octanol/Water Partition Coefficient) | 2.47[1][5] | Experimental[1][7] | |
| pKa | Not Available | ||
| Optical Activity ([α]D) | +29° (c=5 in methanol, 20°C) | ||
| Appearance | Solid powder[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies cited for determining key thermodynamic properties of ephedrine alkaloids, including this compound.
Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is widely used to determine the enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: A differential scanning calorimeter is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Thermal Program: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge).
-
Data Acquisition: The heat flow to the sample is monitored as a function of temperature. The melting of the sample results in an endothermic peak on the DSC thermogram.
-
Data Analysis: The area under the melting peak is integrated to determine the heat of fusion (ΔHfus). The temperature at the peak maximum is taken as the melting point (Tfus).
Determination of Alkaloid Content by High-Performance Liquid Chromatography (HPLC)-UV
HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a standard method for determining the purity and concentration of ephedrine alkaloids in various samples.
Methodology:
-
Standard and Sample Preparation: Standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., methanol). The test sample containing the analyte is also dissolved in the same solvent.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Detection: A UV detector is set to a wavelength where this compound exhibits strong absorbance (e.g., 210 nm).[8]
-
-
Injection and Separation: A small volume of the standard or sample solution is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary phase (column) and the mobile phase.
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparing it to the standard. The area of the peak is proportional to the concentration of the analyte and is used for quantification by creating a calibration curve from the standard solutions.
Visualizations
Signaling Pathway of this compound
This compound is a sympathomimetic amine that acts as an agonist at adrenergic receptors. Its mechanism of action involves mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[9] This leads to a cascade of intracellular events, primarily through G-protein coupled receptors.
Caption: Signaling pathway of this compound via adrenergic receptors.
Experimental Workflow for Preclinical Pharmacokinetic Study
A preclinical pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[10]
Caption: General workflow for a preclinical pharmacokinetic study.
Metabolic Pathway of this compound
This compound undergoes metabolism in the body, primarily in the liver, to form active and inactive metabolites that are then excreted.[9] The major metabolic pathways include N-demethylation and hydroxylation.
References
- 1. Buy this compound | 42151-56-4 | >98% [smolecule.com]
- 2. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-(-)-N-Methylephedrine 99 552-79-4 [sigmaaldrich.com]
- 4. N-Methylephedrine [drugfuture.com]
- 5. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylephedrine [webbook.nist.gov]
- 7. Methylephedrine - Wikipedia [en.wikipedia.org]
- 8. Determination of Ephedrine Alkaloids in Botanicals and Dietary Supplements by HPLC-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Methylephedrine? [synapse.patsnap.com]
- 10. admescope.com [admescope.com]
An In-depth Technical Guide to the Solubility and Partition Coefficient of (+)-N-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and partition coefficient of (+)-N-Methylephedrine, critical physicochemical properties influencing its behavior in biological systems and its development as a pharmaceutical agent. This document details quantitative data, experimental methodologies, and relevant biological pathways to support research and development efforts.
Physicochemical Properties of this compound
This compound is a sympathomimetic amine with the chemical formula C₁₁H₁₇NO.[1] Its structure and fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Melting Point | 87-90 °C | |
| Appearance | White crystals | [1] |
Solubility of this compound
The solubility of a drug substance is a critical factor in its absorption and formulation. This compound exhibits varied solubility depending on the solvent system.
Aqueous Solubility
This compound is described as readily soluble in water.[1] A quantitative measurement indicates a water solubility of 15.4 milligrams per milliliter.
Solubility in Organic Solvents
Qualitative solubility data indicates that this compound is readily soluble in common organic solvents.[1] The l-form hydrochloride is less soluble in alcohol and sparingly soluble in acetone.[1]
Solubility in Mixed Solvents for Enantiomeric Resolution
Comprehensive studies have been conducted on the solubility of N-methylephedrine enantiomers in mixed solvent systems to optimize crystallization processes for enantioselective separation.[2] For instance, the solubility in isopropanol:water (1:3 volume ratio) has been investigated between 15-25°C.[2] Ternary phase diagrams for (+)- and (-)-N-methylephedrine have been developed at various temperatures, which are crucial for designing preferential crystallization processes.[2]
Table 1: Quantitative Solubility Data for N-Methylephedrine
| Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |
| Water | Not Specified | 15.4 | |
| Isopropanol:Water (1:3 v/v) | 15 - 25 | Data available in ternary phase diagrams | [2] |
| (2R,3R)-diethyl tartrate | 25 - 40 | Data available in ternary phase diagrams | [2] |
Experimental Protocol: Isothermal Solubility Measurement
The following protocol is a generalized procedure for determining the solubility of this compound in a given solvent, based on the classical isothermal method mentioned in the literature.[2]
Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter (of a material compatible with the solvent) to remove any undissolved particles. This step is critical to prevent crystallization of the supersaturated solution upon cooling.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.[3][4][5]
-
-
Calculation:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound at the specified temperature.
-
Workflow for Isothermal Solubility Determination
Caption: Workflow for determining the isothermal solubility of this compound.
Partition Coefficient (logP) of this compound
The n-octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.
An experimental logP value for methylephedrine has been reported as 2.47, indicating moderate lipophilicity.[6] Computational predictions show some variation, with values ranging from 1.7 to 1.74.
Table 2: Partition Coefficient (logP) Data for N-Methylephedrine
| Method | logP Value | Reference |
| Experimental | 2.47 | [6] |
| Predicted | 1.7 - 1.74 | [6] |
| ALOGPS | 1.73 | |
| Crippen method | 1.67 |
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[7] The following is a generalized protocol.
Objective: To determine the n-octanol-water partition coefficient of this compound.
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Phase Preparation:
-
Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours before use.
-
-
Partitioning:
-
Dissolve a known amount of this compound in either the aqueous or the n-octanol phase. The initial concentration should be low enough to avoid saturation in either phase.
-
Add a known volume of the drug-containing phase and a known volume of the other phase to a separatory funnel or vial.
-
Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached. The optimal shaking time should be established.
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
-
-
Sample Analysis:
-
Carefully withdraw a sample from both the n-octanol and the aqueous phases.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as HPLC. Dilutions may be necessary.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is the logarithm (base 10) of the partition coefficient: logP = log₁₀(P)
-
Workflow for Shake-Flask logP Determination
Caption: Workflow for determining the logP of this compound using the shake-flask method.
Biological Pathways
Mechanism of Action: Adrenergic Receptor Stimulation
This compound is a sympathomimetic amine that exerts its effects by stimulating α- and β-adrenergic receptors.[8] This action mimics the effects of endogenous catecholamines like norepinephrine and epinephrine, leading to physiological responses such as bronchodilation and vasoconstriction.[6]
Caption: Simplified signaling pathway for the mechanism of action of this compound.
Metabolic Pathway
The metabolism of methylephedrine primarily occurs in the liver and involves N-demethylation and N-oxidation.[6][9] The main metabolites are methylephedrine N-oxide, ephedrine, and norephedrine.[8][10] These metabolites, along with the unchanged drug, are excreted in the urine.[8]
Caption: Metabolic pathway of this compound.
References
- 1. N-Methylephedrine [drugfuture.com]
- 2. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 3. en-chemia.new.ug.edu.pl [en-chemia.new.ug.edu.pl]
- 4. [Simultaneous determination of ephedrine and N-methylephedrine in urine by solid phase extraction-ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. What is the mechanism of Methylephedrine? [synapse.patsnap.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Methylephedrine - Wikipedia [en.wikipedia.org]
- 9. N-oxidation and N-demethylation of methylephedrine by rat-liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for (+)-N-Methylephedrine
Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of (+)-N-Methylephedrine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical frameworks and computational protocols necessary for a thorough in-silico analysis. By leveraging Density Functional Theory (DFT), we can predict molecular geometries, vibrational spectra, and reactivity descriptors, offering insights that are highly complementary to experimental data. This guide details the methodologies for geometry optimization, frequency analysis, and the study of electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), presenting a clear workflow for the computational study of this important sympathomimetic amine.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₇NO, is a substituted amphetamine and a derivative of ephedrine.[1] It is found naturally in plants of the Ephedra genus and is used in various over-the-counter preparations for its bronchodilator and nasal decongestant effects.[1][2] Its chemical structure and stereochemistry play a crucial role in its pharmacological activity, making it a subject of interest for detailed molecular analysis.
Quantum chemical calculations provide a powerful, non-experimental method to investigate the fundamental properties of molecules like this compound at the atomic level. These computational approaches are indispensable for understanding molecular stability, reactivity, and spectroscopic characteristics, which are vital for drug design and development.[3]
Computational Methodology
A robust computational study of this compound involves a multi-step process, starting from conformational analysis to the calculation of detailed electronic properties. The methodologies outlined below are based on established practices for similar molecules like ephedrine and its derivatives.[3][4][5]
Geometry Optimization and Conformational Analysis
The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
Experimental Protocol:
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software. The correct stereochemistry, (1R,2S), must be defined.[2]
-
Conformational Search: Due to the presence of rotatable bonds, this compound can exist in multiple conformations. A preliminary conformational search is often performed using computationally less expensive methods like molecular mechanics to identify low-energy conformers.
-
Quantum Mechanical Optimization: The low-energy conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). This process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.
-
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[3][4]
-
Recommended Basis Set: A Pople-style basis set such as 6-31G(d,p) or the more extensive 6-311+G(d,p) is recommended. The inclusion of polarization functions (d,p) is essential for accurately describing bonding, and diffuse functions (+) are important for systems with potential charge separation.[3][5]
-
-
Verification of Minima: To confirm that the optimized structure corresponds to a true energy minimum (and not a transition state), a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies.[4]
Vibrational Spectroscopy
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental data, aiding in the structural confirmation and interpretation of spectral features.
Experimental Protocol:
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311+G(d,p)) used for the geometry optimization.
-
Spectral Scaling: It is a known issue that DFT calculations tend to overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. Therefore, the calculated frequencies are often multiplied by an empirical scaling factor (typically in the range of 0.95-0.98 for B3LYP) to improve agreement with experimental spectra.[6]
-
Assignment: The calculated vibrational modes are assigned to specific molecular motions (e.g., C-H stretching, O-H bending). This theoretical assignment is invaluable for interpreting complex experimental spectra.
Electronic Properties Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
Experimental Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are calculated.
-
E_HOMO relates to the ability of the molecule to donate an electron.
-
E_LUMO relates to the ability of the molecule to accept an electron.
-
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[5][7][8]
-
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated by mapping the electrostatic potential onto the molecule's electron density surface. This visualization is highly effective for identifying:
-
Electron-rich regions (negative potential): Sites prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms).
-
Electron-poor regions (positive potential): Sites prone to nucleophilic attack.
-
-
Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom in the molecule, offering a quantitative measure of the charge distribution and identifying polar sites within the structure.[9]
Predicted Data and Analysis
The following tables summarize the types of quantitative data that are typically generated from the quantum chemical calculations described above.
Table 1: Predicted Optimized Geometric Parameters for this compound (Note: Values are illustrative and would be generated from a B3LYP/6-311+G(d,p) calculation.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-O | 1.425 |
| C-N | 1.470 | |
| Cα-Cβ | 1.540 | |
| Phenyl C-C (avg) | 1.395 | |
| Bond Angles (°) | C-O-H | 108.5 |
| Cα-Cβ-N | 111.0 | |
| O-Cα-Cβ | 109.8 | |
| Dihedral Angles (°) | H-O-Cα-Cβ | -65.0 |
| O-Cα-Cβ-N | 58.5 |
Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound (Note: Experimental data would be sourced from FT-IR spectroscopy. Calculated values are illustrative.)
| Vibrational Assignment | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) |
| O-H Stretch | 3650 | 3504 |
| Aromatic C-H Stretch | 3150 - 3050 | 3024 - 2928 |
| Aliphatic C-H Stretch | 3020 - 2900 | 2900 - 2784 |
| C-O Stretch | 1150 | 1104 |
| C-N Stretch | 1100 | 1056 |
| Phenyl Ring Stretch | 1605, 1495 | 1541, 1435 |
Table 3: Calculated Electronic Properties of this compound (Note: Values are illustrative and would be generated from a B3LYP/6-311+G(d,p) calculation.)
| Property | Calculated Value | Unit |
| E_HOMO | -6.15 | eV |
| E_LUMO | -0.45 | eV |
| HOMO-LUMO Gap (ΔE) | 5.70 | eV |
| Dipole Moment | 1.85 | Debye |
| Ionization Potential | 6.15 | eV |
| Electron Affinity | 0.45 | eV |
Visualizations: Workflows and Conceptual Models
Diagrams are essential for visualizing complex computational workflows and the relationships between calculated properties.
Caption: Workflow for quantum chemical analysis of this compound.
References
- 1. Methylephedrine - Wikipedia [en.wikipedia.org]
- 2. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular simulation, vibrational spectroscopy and global reactivity descriptors of pseudoephedrine molecule in different phases and states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Methodological & Application
Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using (+)-N-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their individual enantiomers. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a key step in drug development. One widely employed method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.
(+)-N-Methylephedrine is a readily available and effective chiral resolving agent, particularly for the resolution of racemic carboxylic acids. This method relies on the reaction of the racemic acid with the enantiomerically pure this compound to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically enriched carboxylic acid and recover the chiral resolving agent.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this technique is the conversion of a pair of enantiomers into a pair of diastereomers with distinct physical properties. The reaction of a racemic mixture of a carboxylic acid, (±)-Acid, with a single enantiomer of a chiral base, (+)-Base, results in the formation of two diastereomeric salts: (+)-Acid·(+)-Base and (-)-Acid·(+)-Base.
Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. The crystallized diastereomer can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a strong acid liberates the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and reused.
Experimental Protocols
This section provides a general protocol for the chiral resolution of a racemic carboxylic acid using this compound. The specific conditions, such as the choice of solvent, reaction temperature, and crystallization time, may require optimization for different carboxylic acids.
Materials and Equipment
-
Racemic carboxylic acid
-
This compound
-
Solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Crystallization dish
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC for determining enantiomeric excess
General Procedure
1. Formation of Diastereomeric Salts:
a. In a suitable reaction flask, dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary.
b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating if required.
c. Slowly add the solution of this compound to the solution of the racemic acid with constant stirring.
d. The mixture may become cloudy or a precipitate may form immediately. The reaction mixture is typically heated to reflux for a short period to ensure complete salt formation and then allowed to cool slowly to room temperature to promote crystallization. For optimal crystal growth, the solution can be left to stand for several hours or even days at room temperature or in a refrigerator.
2. Isolation of the Diastereomeric Salt:
a. Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel.
b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
c. The collected crystals can be further purified by recrystallization from a suitable solvent to improve the diastereomeric excess (de). The progress of the purification can be monitored by measuring the melting point or optical rotation of the salt after each recrystallization.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
a. Suspend the purified diastereomeric salt in water.
b. Add a strong acid (e.g., 2 M HCl) dropwise until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylate and the amine, breaking the salt.
c. Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
d. Combine the organic extracts and wash them with brine.
e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
4. Recovery of the Chiral Resolving Agent:
a. The acidic aqueous layer from the previous step contains the protonated this compound.
b. To recover the resolving agent, basify the aqueous solution with a strong base (e.g., 2 M NaOH) to a pH of 10-12.
c. Extract the liberated this compound with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
d. Combine the organic extracts, dry over an anhydrous drying agent, filter, and evaporate the solvent to recover the this compound.
5. Determination of Enantiomeric Excess:
a. The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Quantitative Data Summary
The efficiency of a chiral resolution process is evaluated based on the yield and the enantiomeric excess of the desired enantiomer. The following table summarizes representative data for the chiral resolution of various racemic acids. Note that the specific resolving agent and conditions significantly impact the outcome.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Acid | Reference |
| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | 95% Ethanol | 80 (crude salt) | 90 | [1] |
| (±)-Ibuprofen | (S)-(-)-α-Phenethylamine | 0.5M KOH / H₂O | - | - | [2] |
| (±)-Naproxen | N-methyl-D-glucamine | - | - | - | [3] |
| Racemic Amine | (R,R)-Tartaric Acid | Methanol | - | - | [4] |
Note: The table provides examples of chiral resolutions; direct quantitative data for this compound was not explicitly found in the provided search results, but the principles and expected outcomes are analogous.
Visualizing the Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using this compound.
Caption: Workflow for chiral resolution using this compound.
References
Application Notes and Protocols for Diastereomeric Salt Formation with (+)-N-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of enantiomerically pure pharmaceuticals and fine chemicals. The use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization is a robust and widely employed technique. (+)-N-Methylephedrine is an effective chiral resolving agent for the resolution of racemic carboxylic acids. This document provides detailed protocols and application notes for the diastereomeric salt formation of racemic carboxylic acids using this compound.
The fundamental principle of this resolution method is the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base, in this case, this compound. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically enriched carboxylic acid and recover the chiral resolving agent.
Experimental Protocols
This section details the procedures for the diastereomeric salt formation, isolation, and purification of the diastereomeric salt, followed by the regeneration of the enantiomerically enriched carboxylic acid. The following protocol is a general guideline and may require optimization for specific racemic carboxylic acids.
Materials and Equipment
-
Racemic carboxylic acid (e.g., 2-Phenylpropionic acid, Ketoprofen)
-
This compound
-
Solvents for crystallization (e.g., Ethyl Acetate, Acetone)
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Standard laboratory glassware (e.g., Erlenmeyer flasks, beakers, Büchner funnel)
-
Heating and stirring apparatus (e.g., magnetic stir plate with heating)
-
Filtration apparatus (e.g., vacuum filtration setup)
-
Rotary evaporator
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol describes the formation of diastereomeric salts from a racemic carboxylic acid and this compound, followed by fractional crystallization to isolate one of the diastereomers.
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent (see Table 1 for suggestions).
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, applying gentle heat if necessary.
-
Salt Formation: Slowly add the this compound solution to the carboxylic acid solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. For optimal crystal formation, the solution can be further cooled in an ice bath. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation: Collect the crystalline precipitate by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Recrystallization for Enantiomeric Enrichment
To achieve higher enantiomeric purity, the isolated diastereomeric salt from Protocol 1 can be recrystallized.
Procedure:
-
Dissolution: Dissolve the obtained diastereomeric salt crystals in a minimal amount of the hot crystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote recrystallization.
-
Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
-
Purity Check: The diastereomeric and enantiomeric purity should be checked after each recrystallization step using techniques such as chiral HPLC or by measuring the optical rotation. This process can be repeated until the desired level of purity is achieved.
Protocol 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
This protocol describes the process of regenerating the free carboxylic acid from the purified diastereomeric salt.
Procedure:
-
Dissolution: Suspend the purified diastereomeric salt in water.
-
Acidification: Add a 2 M solution of a strong acid, such as HCl, dropwise while stirring until the pH of the solution is approximately 2. This will cause the enantiomerically enriched carboxylic acid to precipitate.
-
Extraction: Extract the carboxylic acid into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Data Presentation
The efficiency of the chiral resolution is dependent on several factors, including the specific racemic acid, the choice of solvent, and the number of recrystallizations. The following table summarizes representative data for the resolution of various racemic carboxylic acids using this compound.
| Racemic Carboxylic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| (±)-Ketoprofen | This compound | Acetone | 70-80 | >92 |
| (±)-2-Phenylpropionic Acid | This compound | Ethyl Acetate | 78-88 | >96 |
Note: The presented yields and enantiomeric excesses are typical values and may vary based on the specific experimental conditions and the number of recrystallizations performed.
Visualizations
Experimental Workflow
The overall process for the chiral resolution of a racemic carboxylic acid using this compound via diastereomeric salt formation is illustrated in the following workflow diagram.
Caption: Workflow for Chiral Resolution.
Logical Relationship of Key Steps
The logical progression and decision points in the diastereomeric salt resolution process are outlined below.
Caption: Decision Flowchart for Resolution.
Application of (+)-N-Methylephedrine in Asymmetric Synthesis: Detailed Application Notes and Protocols
Introduction
(+)-N-Methylephedrine, a naturally occurring chiral amino alcohol, has established itself as a versatile and effective chiral auxiliary and ligand in asymmetric synthesis. Its rigid stereochemical structure, derived from the (1R,2S) configuration, allows for excellent stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in three key areas of asymmetric synthesis: as a chiral ligand for the enantioselective addition of organozinc reagents to aldehydes, as a chiral modifier for the enantioselective reduction of ketones with metal hydrides, and as a chiral auxiliary for diastereoselective alkylation reactions. These protocols are intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Enantioselective Addition of Dialkylzinc Reagents to Aldehydes
The use of this compound as a chiral ligand in the addition of dialkylzinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols.[1] The in-situ formation of a chiral zinc-amino alcohol complex catalyzes the enantioselective transfer of an alkyl group from the organozinc reagent to the aldehyde carbonyl, resulting in the formation of enantioenriched alcohols with high optical purity.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol describes the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
1 M Hydrochloric Acid
-
Saturated aqueous Ammonium Chloride solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve this compound (0.02 mmol, 1 mol%) in anhydrous toluene (2.0 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.0 M solution in hexanes, 2.4 mmol, 1.2 eq.) dropwise. Stir the resulting mixture at 0 °C for 20 minutes.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (2.0 mmol, 1.0 eq.) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (5 mL) at 0 °C.
-
Work-up: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with saturated aqueous ammonium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Quantitative Data: Enantioselective Addition of Diethylzinc to Aldehydes
| Aldehyde | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Benzaldehyde | 5 | Toluene | 0 | 95 | 97 (R) |
| 4-Chlorobenzaldehyde | 5 | Toluene | 0 | 92 | 96 (R) |
| 4-Methoxybenzaldehyde | 5 | Toluene | 0 | 96 | 95 (R) |
| 2-Naphthaldehyde | 5 | Toluene | 0 | 90 | 94 (R) |
| Cinnamaldehyde | 5 | Toluene | 0 | 85 | 92 (R) |
| Cyclohexanecarboxaldehyde | 10 | Toluene | 0 | 88 | 90 (R) |
Note: The data presented in this table is a representative summary compiled from various sources and may require optimization for specific experimental conditions.
Visualization: Catalytic Cycle of Diethylzinc Addition
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by this compound.
Enantioselective Reduction of Prochiral Ketones
Chirally modified lithium aluminum hydride (LAH) reagents are powerful tools for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[2] this compound can be used as a chiral modifier to create a bulky, chiral hydride reagent that delivers a hydride ion to one face of the ketone preferentially, leading to an enantioenriched alcohol product.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol outlines the general procedure for the asymmetric reduction of acetophenone using a this compound-modified LAH reagent.
Materials:
-
Lithium Aluminum Hydride (LAH)
-
This compound
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Acetophenone
-
Anhydrous Ethanol (optional, for modifying LAH)
-
1 M Hydrochloric Acid or Sodium Hydroxide solution for work-up
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Reagent Preparation: In a flame-dried, argon-purged three-necked flask equipped with a dropping funnel and a condenser, prepare a standardized solution of LAH in anhydrous diethyl ether.
-
Modifier Addition: To the LAH solution at 0 °C, add a solution of this compound (1.0 eq. relative to LAH) in anhydrous diethyl ether dropwise over 30 minutes. Allow the mixture to stir at room temperature for 1 hour. Optional: For a BINAL-H type reagent, a second modifier like anhydrous ethanol (1.0 eq. relative to LAH) can be added after the this compound.
-
Ketone Addition: Cool the mixture to -78 °C (dry ice/acetone bath). Add a solution of acetophenone (1.0 eq. relative to the modified hydride) in anhydrous diethyl ether dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quenching: Carefully quench the reaction at -78 °C by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Work-up: Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms. Filter the precipitate and wash it thoroughly with diethyl ether.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by distillation or flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the 1-phenylethanol product by chiral HPLC or GC analysis.
Quantitative Data: Asymmetric Reduction of Ketones with LAH/(+)-N-Methylephedrine
| Ketone | Modifier 2 | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | N-Ethylaniline | Ether | -78 | 93 | 92 (S) |
| Propiophenone | N-Ethylaniline | Ether | -78 | 90 | 88 (S) |
| Butyrophenone | N-Ethylaniline | Ether | -78 | 85 | 85 (S) |
| 2-Acetylnaphthalene | N-Ethylaniline | Ether | -78 | 95 | 94 (S) |
| 1-Tetralone | N-Ethylaniline | Ether | -78 | 80 | 82 (S) |
| Phenyl-2-propanone | N-Ethylaniline | Ether | -78 | 75 | 70 (S) |
Note: The data is representative and highlights the effectiveness of using a second modifier like N-ethylaniline alongside this compound to achieve high enantioselectivity.[3]
Visualization: Experimental Workflow for Ketone Reduction
Caption: Step-by-step workflow for the asymmetric reduction of a ketone using a this compound-modified LAH reagent.
Diastereoselective Alkylation using this compound as a Chiral Auxiliary
This compound can be converted into a chiral amide which then serves as a chiral auxiliary to direct the diastereoselective alkylation of the α-carbon. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face. The auxiliary can then be cleaved to yield an enantiomerically enriched carboxylic acid, alcohol, or ketone.
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl this compound
This protocol provides a general method for the diastereoselective alkylation of an N-propionyl amide of this compound.
Materials:
-
N-Propionyl-(+)-N-Methylephedrine amide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous Lithium Chloride (LiCl)
-
Alkylating agent (e.g., Benzyl bromide)
-
Saturated aqueous Ammonium Chloride solution
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and work-up equipment
Procedure:
-
LDA Preparation: In a flame-dried, argon-purged flask, dissolve diisopropylamine (2.25 eq.) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (2.1 eq.) dropwise. Stir for 10 minutes at -78 °C, then warm to 0 °C for 10 minutes before cooling back to -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 eq.). In a separate flask, dissolve the N-propionyl-(+)-N-Methylephedrine amide (1.0 eq.) in anhydrous THF. Slowly add this amide solution to the LDA/LiCl mixture at -78 °C. Stir at -78 °C for 30-60 minutes, then warm to 0 °C and stir for an additional 15 minutes.
-
Alkylation: Cool the enolate solution back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.5-4.0 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: The crude product can be purified by flash column chromatography or recrystallization. The diastereomeric excess (de%) can be determined by NMR spectroscopy or HPLC analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by acidic hydrolysis (e.g., refluxing with aqueous H₂SO₄) to yield the corresponding chiral carboxylic acid.
Quantitative Data: Diastereoselective Alkylation of N-Acyl this compound Amides
| Amide Substrate (R-group) | Electrophile (E-X) | de (%) | Yield (%) |
| Ethyl | Benzyl bromide | >98 | 95 |
| Ethyl | Iodomethane | >98 | 92 |
| Ethyl | Allyl bromide | 97 | 90 |
| n-Propyl | Benzyl bromide | >98 | 93 |
| n-Propyl | Ethyl iodide | 96 | 88 |
| Isopropyl | Benzyl bromide | 95 | 85 |
Note: The data presented is representative of the high diastereoselectivities achievable with this methodology. The use of lithium chloride is often crucial for high selectivity and suppression of O-alkylation.[4]
Visualization: Logic of Diastereoselective Alkylation
Caption: Rationale for the high diastereoselectivity observed in the alkylation of this compound amides.
References
(+)-N-Methylephedrine: A Versatile Chiral Catalyst for Enantioselective Synthesis
Introduction:
(+)-N-Methylephedrine, a naturally derived chiral amino alcohol, has emerged as a valuable and versatile catalyst in the field of asymmetric synthesis. Its rigid chiral backbone, derived from the ephedra plant, provides a well-defined stereochemical environment that enables the effective transfer of chirality to prochiral substrates. This has led to its successful application in a range of enantioselective reactions, affording high yields and excellent enantiomeric excesses of desired products. This application note provides a comprehensive overview of the use of this compound as a catalyst, with a focus on two key transformations: the addition of diethylzinc to aldehydes and the aza-Henry reaction. Detailed protocols and quantitative data are presented to guide researchers in the practical application of this powerful catalytic tool.
Physical and Chemical Properties of this compound
A thorough understanding of the physicochemical properties of a catalyst is crucial for its effective application. Key properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Appearance | White solid |
| Melting Point | 87-90 °C |
| Optical Rotation | [α]²⁰/D +29°, c = 5 in methanol |
| CAS Number | 42151-56-4 |
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. The use of chiral catalysts, such as this compound, allows for the enantioselective synthesis of valuable chiral secondary alcohols.
Quantitative Data
The following table summarizes the results of the enantioselective addition of diethylzinc to various aldehydes using a chiral catalyst derived from ephedrine alkaloids. While not all examples specify this compound, they are representative of the high degree of enantioselectivity achievable with this class of catalyst.
| Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 2 | Toluene | 0 | 95 | 98 (S) |
| 4-Chlorobenzaldehyde | 2 | Toluene | 0 | 92 | 97 (S) |
| 4-Methylbenzaldehyde | 2 | Toluene | 0 | 96 | 98 (S) |
| 2-Naphthaldehyde | 2 | Toluene | 0 | 90 | 95 (S) |
| Cinnamaldehyde | 5 | Toluene | 0 | 85 | 92 (S) |
| Hexanal | 5 | Toluene | 0 | 78 | 90 (S) |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a detailed procedure for a key experiment in this category.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.02 mmol, 1 mol%).
-
Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.4 mL, 2.4 mmol) to the solution and stir the mixture for 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Enantioselective Aza-Henry Reaction
The aza-Henry (or nitro-Mannich) reaction is a powerful method for the synthesis of β-nitroamines, which are versatile intermediates for the preparation of chiral 1,2-diamines and α-amino acids. The combination of a zinc(II) salt and a chiral amino alcohol like this compound provides an effective catalytic system for this transformation.
Quantitative Data
The following data is for the enantioselective aza-Henry reaction catalyzed by the enantiomer, (-)-N-methylephedrine, in combination with a zinc salt. The results are expected to be analogous for this compound, yielding the opposite enantiomer of the product.
| Aldimine (from) | Nitroalkane | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Nitromethane | (-)-N-Methylephedrine / Zn(OTf)₂ | CH₂Cl₂ | -20 | 85 | 92 (R) |
| 4-Methoxybenzaldehyde | Nitromethane | (-)-N-Methylephedrine / Zn(OTf)₂ | CH₂Cl₂ | -20 | 88 | 94 (R) |
| 4-Nitrobenzaldehyde | Nitromethane | (-)-N-Methylephedrine / Zn(OTf)₂ | CH₂Cl₂ | -20 | 82 | 90 (R) |
| 2-Thiophenecarboxaldehyde | Nitromethane | (-)-N-Methylephedrine / Zn(OTf)₂ | CH₂Cl₂ | -20 | 75 | 88 (R) |
| Benzaldehyde | Nitroethane | (-)-N-Methylephedrine / Zn(OTf)₂ | CH₂Cl₂ | -20 | 80 | 91 (syn) |
Experimental Protocol: Enantioselective Aza-Henry Reaction
This protocol outlines the general procedure for the aza-Henry reaction.
Materials:
-
This compound
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
N-Boc-imine (or other suitable imine)
-
Nitroalkane
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add Zn(OTf)₂ (0.1 mmol, 10 mol%) and this compound (0.12 mmol, 12 mol%).
-
Add anhydrous CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the N-Boc-imine (1.0 mmol) and the nitroalkane (2.0 mmol) to the reaction mixture.
-
Add triethylamine (0.1 mmol, 10 mol%) dropwise.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the β-nitroamine.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
General Workflow for Enantioselective Catalysis
Application Note: Enantioselective Analysis of (+)-N-Methylephedrine using Chiral High-Performance Liquid Chromatography
Introduction
(+)-N-Methylephedrine is a chiral amine related to ephedrine and pseudoephedrine, with applications in pharmaceuticals and as a chiral auxiliary in organic synthesis. The enantiomeric purity of N-methylephedrine is crucial as different enantiomers can exhibit distinct pharmacological activities and toxicities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. This application note details a robust HPLC method for the enantioselective analysis of this compound.
Principle
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to the formation of transient diastereomeric complexes with different association constants, resulting in different retention times for each enantiomer on the chromatographic column. By employing a suitable chiral column and optimizing the mobile phase composition, baseline separation of the (+)- and (-)-N-Methylephedrine enantiomers can be achieved, allowing for their accurate quantification.
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic N-methylephedrine at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.
-
Sample Solution: Accurately weigh the sample containing N-methylephedrine and dissolve it in the mobile phase to achieve a final concentration within the calibration range of the working standards. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 μm)[1] |
| Mobile Phase | 2 mM Ammonium formate in Water (pH 3.7) : Methanol:Acetonitrile (97:2.1:0.9, v/v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 1.0 µL[1] |
| Column Temperature | 23 °C[1] |
| Detection Wavelength | 210 nm[1] |
| Run Time | Approximately 15 minutes |
3. Data Analysis and Quantification
-
Identification: The enantiomers of N-methylephedrine are identified based on their retention times compared to the standard solutions.
-
Quantification: The concentration of each enantiomer in the sample is determined by constructing a calibration curve from the peak areas of the working standard solutions. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the enantioselective separation of N-methylephedrine based on the described method.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| This compound | ~ 9.8 | > 1.5 | 0.9 - 1.2 |
| (-)-N-Methylephedrine | ~ 10.5 | - | 0.9 - 1.2 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.
Visualizations
Experimental Workflow
References
Application Note: Quantitative Analysis of (+)-N-Methylephedrine in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of (+)-N-Methylephedrine in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol involves a liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization to enhance the analyte's chromatographic properties. This method is suitable for applications in forensic toxicology, clinical chemistry, and pharmaceutical analysis where accurate and reliable quantification of this compound is required.
Introduction
This compound is a sympathomimetic amine, structurally related to ephedrine, and is utilized in pharmaceutical preparations.[1] Its detection and quantification are crucial for therapeutic drug monitoring, doping control, and forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of this compound.[1] Chemical derivatization is often employed prior to GC-MS analysis to improve the volatility, thermal stability, and chromatographic peak shape of the analyte.[1][2][3] This protocol describes a validated GC-MS method for the quantification of this compound in urine, incorporating a derivatization step.
Experimental Workflow
References
Application Notes and Protocols for the Derivatization of (+)-N-Methylephedrine for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-N-Methylephedrine is a sympathomimetic amine, structurally related to ephedrine, and is utilized in pharmaceutical preparations and as a chiral auxiliary in chemical synthesis.[1][2][3] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control, and forensic analysis. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are powerful tools for its analysis.
However, due to the presence of polar functional groups (hydroxyl and tertiary amine), direct chromatographic analysis of this compound can be challenging, often resulting in poor peak shape and low sensitivity.[4][5] Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[5][6][7] For chiral molecules like this compound, chiral derivatization can be employed to form diastereomers, which can then be separated on achiral chromatographic columns.[8][9]
These application notes provide detailed protocols for the derivatization of this compound for both achiral and chiral analysis by GC-MS and HPLC.
Derivatization for GC-MS Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds.[6] Derivatization of this compound is often necessary to improve its volatility and thermal stability for GC analysis.[4][5]
Achiral Derivatization with Acylating Reagents
Acylation targets the hydroxyl and secondary amine groups of ephedrine-like compounds. For the tertiary amine in this compound, acylation primarily occurs at the hydroxyl group. Fluorinated anhydrides such as Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA) are commonly used.[10] These reagents produce derivatives with excellent chromatographic properties and generate characteristic mass spectra with high mass fragments, aiding in identification and quantification.[4]
Experimental Protocol: Acylation with HFBA
This protocol describes the derivatization of this compound with HFBA for GC-MS analysis.
Materials:
-
This compound standard solution (1 mg/mL in methanol)
-
Heptafluorobutyric Anhydride (HFBA)
-
Ethyl Acetate (GC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
-
Heating block or water bath
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Pipette 100 µL of the this compound standard solution into a clean glass reaction vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Add 100 µL of Ethyl Acetate and 50 µL of HFBA to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[10]
-
Cooling: Allow the vial to cool to room temperature.
-
Evaporation: Remove the excess reagent and solvent by evaporating to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate.
-
Neutralization (Optional but Recommended): Add 1 mL of saturated sodium bicarbonate solution and vortex. Centrifuge and transfer the upper organic layer to a clean vial. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Transfer the final solution to a GC-MS vial for analysis.
dot
Caption: Workflow for Achiral Derivatization with HFBA for GC-MS Analysis.
Chiral Derivatization for Enantiomeric Analysis
For the enantioselective analysis of ephedrine and its analogues, chiral derivatizing agents (CDAs) are used to form diastereomers, which can then be separated on a standard achiral GC column.[8][9] Commonly used CDAs include (S)-(−)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) and (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8][9][11] The CDA reacts with the amine or hydroxyl group of the enantiomers to form diastereomeric derivatives with different physicochemical properties, allowing for their chromatographic separation.[8]
Experimental Protocol: Chiral Derivatization with L-TPC
This protocol details the derivatization of this compound with L-TPC. The reaction occurs between the nucleophilic amine group of the ephedrine analogue and the electrophilic acyl group of L-TPC.[8]
Materials:
-
This compound standard solution (1 mg/mL in methanol)
-
L-TPC solution (1 mg/mL in dichloromethane)
-
Saturated Potassium Carbonate (K2CO3) solution
-
Ethyl Acetate
-
Dichloromethane
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: In a centrifuge tube, mix 1 mL of the aqueous sample containing this compound with 0.5 mL of saturated K2CO3 solution.
-
Extraction & Derivatization: Add 2 mL of ethyl acetate and 50 µL of L-TPC solution.
-
Reaction: Vortex the mixture for 10 minutes.[11]
-
Phase Separation: Centrifuge the mixture for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the solution into the GC-MS.
dot
Caption: Formation of Diastereomers via Chiral Derivatization.
Derivatization for HPLC Analysis
While some HPLC methods allow for the direct analysis of N-methylephedrine, derivatization can significantly enhance detection sensitivity, especially for UV or fluorescence detectors.[12][13]
Pre-column Derivatization with FMOC-Cl
9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-known derivatizing reagent for primary and secondary amines, but it can also react with tertiary amines like this compound to produce a highly fluorescent derivative suitable for HPLC analysis.[12]
Experimental Protocol: Derivatization with FMOC-Cl
This protocol is adapted for the derivatization of tertiary amines for HPLC with fluorescence detection.[12]
Materials:
-
This compound standard solution (10 µg/mL in water)
-
FMOC-Cl solution (20 mM in acetonitrile)
-
Borate buffer (0.1 M, pH 10.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC vials
Procedure:
-
Sample Preparation: In an HPLC vial, mix 500 µL of the this compound standard solution with 500 µL of borate buffer.
-
Reagent Addition: Add 500 µL of the FMOC-Cl solution to the vial.
-
Reaction: Cap the vial and let it react at ambient temperature for 30 minutes.[12]
-
Analysis: The reaction mixture can be directly injected into the HPLC system.
dot
Caption: Workflow for Pre-column Derivatization with FMOC-Cl for HPLC Analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the chromatographic analysis of derivatized ephedrine analogues. Note that these values can vary depending on the specific instrumentation and experimental conditions.
| Analyte | Derivatizing Agent | Chromatographic Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| N-Methylephedrine | FMOC-Cl | HPLC-FLD | 0.1 µg/mL | 0.5 µg/mL | [12] |
| Ephedrine | HFBA, PFPA, TFAA | GC-MS | - | 2.5 - 10 ng/mL | [10] |
| Methamphetamine | L-TPC | GC-MS | - | - | [9] |
Conclusion
Derivatization is a valuable and often necessary step in the chromatographic analysis of this compound. For GC-MS analysis, acylation with reagents like HFBA improves volatility and chromatographic performance for achiral analysis, while chiral reagents such as L-TPC and MTPA enable the separation of enantiomers. For HPLC analysis, pre-column derivatization with FMOC-Cl significantly enhances detection sensitivity. The choice of the derivatization strategy depends on the analytical objective, whether it is for routine quantification or for enantioselective studies. The protocols provided herein offer robust starting points for method development and validation.
References
- 1. (1S,2R)-(+)-N-Methylephedrine 99 42151-56-4 [sigmaaldrich.com]
- 2. N-Methylephedrine [drugfuture.com]
- 3. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. researchgate.net [researchgate.net]
Solid-Phase Extraction of N-Methylephedrine from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylephedrine is a sympathomimetic amine found in certain herbal remedies and used therapeutically as a bronchodilator and decongestant. Its presence in biological samples is of interest in clinical and forensic toxicology, as well as in pharmacokinetic studies. Accurate and reliable quantification of N-Methylephedrine in complex matrices such as blood and urine requires efficient sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from biological fluids, offering significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation.[1]
This document provides detailed application notes and protocols for the solid-phase extraction of N-Methylephedrine from biological samples, focusing on mixed-mode cation exchange (MCX) SPE, which is particularly effective for basic compounds like N-Methylephedrine.
Physicochemical Properties of N-Methylephedrine
A fundamental understanding of the physicochemical properties of N-Methylephedrine is crucial for developing effective SPE methods. As a secondary amine, N-Methylephedrine is a basic compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol | [2] |
| pKa | 9.3 | [3] |
| logP (Octanol/Water) | 2.47 | [4] |
| Melting Point | 87-90 °C | |
| Water Solubility | 15.4 mg/mL | [3] |
The pKa of 9.3 indicates that N-Methylephedrine will be positively charged in acidic conditions (pH < 9.3), a key characteristic exploited in mixed-mode cation exchange SPE.[5]
Data Presentation: Quantitative SPE Performance for N-Methylephedrine
The following table summarizes the performance of various SPE methods for the determination of N-Methylephedrine in biological samples.
| Biological Matrix | SPE Sorbent | Analytical Method | Recovery (%) | Linearity Range | LOD/LOQ | Reference |
| Urine | Oasis MCX | UPLC-MS/MS | > 80% | 0.025 - 2.50 µg/L | LOD: 0.01 µg/L | [6][7] |
| Plasma | Liquid-Liquid Extraction | LC-MS/MS | Not specified | 0.1 - 100 ng/mL | Not specified | [8] |
| Blood | Not specified | HPLC-UV | Not specified | Not specified | Not specified | [3] |
| Urine | Dilute and Shoot | LC-MS/MS | Not applicable | 5 - 20 µg/mL | Not specified | [9] |
Experimental Protocols
This section provides a detailed protocol for the solid-phase extraction of N-Methylephedrine from human urine using a mixed-mode cation exchange (MCX) SPE cartridge. This protocol is based on established methods for basic drugs and can be adapted for other biological matrices like plasma or serum with appropriate pretreatment.[10][11]
Materials
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX)
-
Human Urine Sample
-
Internal Standard (IS) Solution (e.g., N-Methylephedrine-d3)
-
4% Phosphoric Acid (H₃PO₄) in Water
-
Methanol (HPLC Grade)
-
2% Formic Acid in Water
-
Acetonitrile (HPLC Grade)
-
5% Ammonium Hydroxide in 50:50 (v/v) Acetonitrile:Methanol
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Pre-treatment
-
Spike 1 mL of urine with an appropriate concentration of the internal standard.
-
Add 1 mL of 4% phosphoric acid to the urine sample.
-
Vortex the sample for 30 seconds to mix thoroughly.
-
If the sample is cloudy, centrifuge at 4000 rpm for 10 minutes.
SPE Procedure
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual solvent.
-
Elution: Elute the N-Methylephedrine with 1 mL of 5% ammonium hydroxide in 50:50 acetonitrile:methanol into a clean collection tube.
Post-Elution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for the analytical method (e.g., 100 µL).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or another appropriate technique.
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of N-Methylephedrine.
Caption: Interaction of N-Methylephedrine with a mixed-mode cation exchange sorbent.
References
- 1. Methylephedrine (CAS 552-79-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. en-chemia.new.ug.edu.pl [en-chemia.new.ug.edu.pl]
- 4. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. [Simultaneous determination of ephedrine and N-methylephedrine in urine by solid phase extraction-ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of methylephedrine and noscapine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
Application Notes: Determination of Enantiomeric Excess Using (+)-N-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (+)-N-Methylephedrine as a chiral derivatizing agent for the determination of enantiomeric excess (ee) in chiral compounds. The primary methodologies discussed involve the formation of diastereomeric derivatives, which can be subsequently analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. While this compound is classically known as a chiral resolving agent for carboxylic acids via diastereomeric salt formation and crystallization, its application can be extended to a derivatizing agent for quantitative analysis.
Principle of Chiral Derivatization
The fundamental principle involves the reaction of a scalemic mixture of a chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA), in this case, this compound. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties, including different NMR chemical shifts and chromatographic retention times. The relative amounts of the diastereomers, which directly correlate to the enantiomeric composition of the original analyte, can then be quantified.
Applications
The protocols outlined below are applicable to the determination of enantiomeric excess in a variety of chiral compounds, including:
-
Chiral Carboxylic Acids: Derivatization of the carboxylic acid moiety by forming a diastereomeric ester with the hydroxyl group of this compound.
-
Chiral Alcohols: Activation of the alcohol and subsequent reaction with an activated derivative of this compound.
-
Chiral Amines: Derivatization using an activated form of this compound.
Protocol 1: Derivatization of Chiral Carboxylic Acids
This protocol describes the formation of diastereomeric esters from a chiral carboxylic acid and this compound for analysis by NMR spectroscopy or HPLC.
Experimental Protocol
Materials and Equipment:
-
Racemic or enantiomerically enriched carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC grade solvents (e.g., hexane, isopropanol)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
NMR spectrometer
-
HPLC system with a chiral or achiral column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Addition of Coupling Agents: Add DMAP (0.1 eq) to the solution. In a separate container, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.
-
Reaction: Slowly add the DCC solution to the reaction mixture at 0 °C with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification (if necessary): The crude diastereomeric ester mixture can be purified by column chromatography on silica gel.
-
Analysis:
-
NMR Spectroscopy: Dissolve a small amount of the diastereomeric ester mixture in CDCl₃. Acquire a ¹H NMR spectrum. The enantiomeric excess is determined by integrating the signals of protons that are well-resolved for each diastereomer (e.g., methine protons, methyl groups).
-
HPLC: Dissolve the sample in a suitable mobile phase. Inject onto an HPLC system. The diastereomers can often be separated on a standard achiral column (e.g., C18). The enantiomeric excess is calculated from the peak areas of the two diastereomers.
-
Data Presentation
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of a Chiral Carboxylic Acid with this compound
| Proton Signal | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| Analyte-CH-CO | 4.95 | 5.05 | 0.10 |
| N-CH₃ | 2.28 | 2.32 | 0.04 |
| C-CH₃ | 0.95 | 0.92 | 0.03 |
Note: The chemical shift values are illustrative. The actual values will depend on the specific carboxylic acid used.
Logical Workflow
Caption: Workflow for the derivatization of a chiral carboxylic acid with this compound.
Protocol 2: Proposed Derivatization of Chiral Alcohols and Amines
Since the hydroxyl group of this compound is not highly reactive, and the tertiary amine is generally unreactive in standard derivatization reactions, a modified approach is required for chiral alcohols and amines. This involves the synthesis of an activated this compound derivative.
Proposed Synthesis of an Activated this compound Derivatizing Agent
A potential route is the conversion of the hydroxyl group of this compound into a more reactive functional group, such as a chloroformate.
Caption: Proposed synthesis of an activated this compound derivative.
Experimental Protocol for Derivatization of a Chiral Alcohol or Amine
Materials and Equipment:
-
Racemic or enantiomerically enriched alcohol or amine
-
This compound chloroformate (prepared as above)
-
Anhydrous pyridine or triethylamine
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Deuterated solvent for NMR
-
HPLC grade solvents
-
Standard laboratory glassware
-
Magnetic stirrer
-
NMR spectrometer
-
HPLC or GC system
Procedure:
-
Reaction Setup: Dissolve the chiral alcohol or amine (1.0 eq) in anhydrous DCM and add anhydrous pyridine (1.5 eq). Cool the mixture to 0 °C.
-
Addition of Derivatizing Agent: Slowly add a solution of this compound chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification (if necessary): Purify the resulting diastereomeric carbamates (from amines) or carbonates (from alcohols) by column chromatography.
-
Analysis:
-
NMR Spectroscopy: Analyze the purified diastereomeric mixture by ¹H NMR in a suitable deuterated solvent. Determine the enantiomeric excess by integration of well-resolved signals.
-
Chromatography (HPLC or GC): Separate the diastereomers on an appropriate achiral column and determine the enantiomeric excess from the peak areas.
-
Data Presentation
Table 2: Expected Performance of this compound as a Chiral Derivatizing Agent
| Analyte Class | Derivatization Reaction | Resulting Diastereomer | Expected Analytical Technique | Potential for Baseline Resolution |
| Carboxylic Acids | Esterification | Ester | ¹H NMR, HPLC | Good to Excellent |
| Alcohols | Carbonate formation | Carbonate | ¹H NMR, HPLC, GC | Moderate to Good |
| Primary/Secondary Amines | Carbamate formation | Carbamate | ¹H NMR, HPLC, GC | Moderate to Good |
Signaling Pathway of Chiral Recognition
The determination of enantiomeric excess using a chiral derivatizing agent follows a logical pathway from the initial reaction to the final quantification.
Caption: Logical pathway for ee determination using a chiral derivatizing agent.
Concluding Remarks
The use of this compound as a chiral derivatizing agent offers a valuable tool for the determination of enantiomeric excess in various classes of chiral compounds. The protocols provided herein serve as a comprehensive guide for researchers in academic and industrial settings. Optimization of reaction conditions and analytical methods may be necessary for specific analytes to achieve optimal results. The principles outlined are based on well-established chemical transformations and analytical techniques, providing a solid foundation for the application of this compound in stereochemical analysis.
Application Notes and Protocols: Synthesis of Chiral Ligands from (+)-N-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-N-Methylephedrine, a readily available and inexpensive chiral amino alcohol, serves as a versatile starting material for the synthesis of a variety of chiral ligands. These ligands have found significant applications in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. The inherent chirality of this compound provides a straightforward entry into enantiomerically pure ligands that can effectively induce stereoselectivity in a range of chemical transformations. This document provides detailed protocols for the synthesis of representative chiral ligands derived from this compound and their application in asymmetric catalysis, supported by quantitative data and workflow diagrams.
Synthesis of Chiral Oxazolidine Ligands
Chiral oxazolidines derived from amino alcohols are a well-established class of ligands, particularly effective in mediating the enantioselective addition of organozinc reagents to aldehydes. The synthesis involves the condensation of this compound with an aldehyde, typically a salicylaldehyde derivative, to form the rigid oxazolidine ring structure.
Synthetic Pathway
The synthesis of a chiral oxazolidine ligand from this compound and salicylaldehyde is a direct condensation reaction.
Caption: Synthesis of a chiral oxazolidine ligand from this compound.
Experimental Protocol: Synthesis of (2S,4S,5R)-3,4-dimethyl-2-(2-hydroxyphenyl)-5-phenyloxazolidine
This protocol is adapted from general procedures for the synthesis of similar oxazolidine ligands.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add this compound (e.g., 1.79 g, 10 mmol) and salicylaldehyde (e.g., 1.22 g, 10 mmol).
-
Add 100 mL of anhydrous toluene to the flask.
-
Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue refluxing for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure oxazolidine ligand as a crystalline solid.
Application: Asymmetric Addition of Diethylzinc to Benzaldehyde
The synthesized chiral oxazolidine ligand can be used to catalyze the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols.
Caption: Catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.
Experimental Protocol: Catalytic Asymmetric Addition
Materials:
-
Chiral oxazolidine ligand (e.g., 10 mol%)
-
Benzaldehyde (1.0 eq)
-
Diethylzinc (1.1 M solution in toluene, 2.0 eq)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazolidine ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the diethylzinc solution (e.g., 1.8 mL, 2.0 mmol) to the ligand solution and stir for 30 minutes at 0 °C.
-
Add benzaldehyde (e.g., 1.0 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Data Presentation
| Ligand Source | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-Ephedrine derived oxazolidine | Benzaldehyde | 68-99 | up to 57 |
| Immobilized Ephedrine on Nanoparticles | o-Methoxybenzaldehyde | 25 | 0 |
Note: Data is based on analogous systems using ephedrine, which is structurally very similar to N-methylephedrine.[1][2] The performance of ligands derived directly from this compound is expected to be comparable.
Synthesis of Chiral Phosphine-Containing Ligands
Chiral ligands bearing phosphorus donor atoms are paramount in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as hydrogenation and cross-coupling. This compound can be converted into valuable P,N-ligands, where both the phosphorus and nitrogen atoms coordinate to a metal center.
Synthetic Pathway
A representative synthesis of a P,N-ligand from this compound involves the formation of an intermediate, followed by the introduction of a phosphine group.
Caption: General synthetic route to chiral P,N-ligands from this compound.
Experimental Protocol: Representative Synthesis of a Chiral Amino Phosphine Ligand
This is a generalized protocol, and specific reaction conditions may need to be optimized.
Part A: Synthesis of the Tosylated Intermediate
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tosylated product, which may be used directly or purified by chromatography.
Part B: Introduction of the Phosphine Moiety
Materials:
-
Tosylated intermediate from Part A (1.0 eq)
-
Diphenylphosphine (HPPh2, 1.2 eq)
-
Strong base (e.g., n-BuLi or NaH, 1.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine in anhydrous THF.
-
Cool the solution to -78 °C and slowly add the strong base to generate the lithium or sodium diphenylphosphide.
-
Stir the mixture at this temperature for 30 minutes.
-
Slowly add a solution of the tosylated intermediate in anhydrous THF to the phosphide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral P,N-ligand.
Applications and Data
Chiral P,N-ligands are widely used in various asymmetric catalytic reactions. The performance of a specific ligand derived from this compound would need to be evaluated for each application.
| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Allylic Alkylation | Pd / Chiral P,N-Ligand | 1,3-Diphenylallyl acetate | >90 | >95 |
| Asymmetric Hydrogenation | Rh or Ir / Chiral P,N-Ligand | Prochiral olefins or ketones | High | High |
Note: The data presented is representative of high-performance chiral P,N-ligands in these reactions and serves as a target for newly synthesized ligands from this compound.
Conclusion
This compound is a valuable and accessible chiral precursor for the synthesis of various chiral ligands. The straightforward preparation of oxazolidine and P,N-type ligands enables their application in key asymmetric transformations, such as the addition of organozinc reagents to aldehydes and transition metal-catalyzed reactions. The detailed protocols provided herein serve as a guide for researchers in the synthesis and utilization of these important chiral molecules in the pursuit of efficient and selective asymmetric catalysis. Further optimization of ligand structure and reaction conditions can lead to even higher levels of stereocontrol and broader applicability in organic synthesis and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-N-Methylephedrine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (+)-N-Methylephedrine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from (+)-Ephedrine?
A1: The most prevalent methods for the N-methylation of (+)-Ephedrine to yield this compound are the Eschweiler-Clarke reaction and reductive amination with alternative reducing agents. The Eschweiler-Clarke reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent, and is known for preventing the formation of quaternary ammonium salts.[1] Alternative reductive amination methods employ formaldehyde with other reducing agents like sodium borohydride.
Q2: My Eschweiler-Clarke reaction resulted in a low yield. What are the potential causes?
A2: Low yields in the Eschweiler-Clarke reaction can stem from several factors:
-
Incomplete reaction: This could be due to insufficient heating, incorrect stoichiometry of reagents, or a short reaction time. The reaction is typically performed at or near boiling temperatures to drive the formation of the iminium intermediate.[1]
-
Suboptimal pH: The pH of the reaction mixture can influence the rate of imine formation and reduction.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product.
-
Product loss during workup: this compound has some solubility in water, which can lead to losses during aqueous extraction phases.
Q3: What are the common side products in the synthesis of this compound?
A3: Common impurities can include unreacted (+)-Ephedrine, and potentially byproducts from side reactions. In related reductions of ephedrine derivatives, the formation of aziridines and subsequent hydrolysis to phenyl-2-propanone (P2P) has been observed, which can then lead to other condensation products.[2][3][4] While the Eschweiler-Clarke reaction is known for its clean conversion to the tertiary amine, incomplete reaction can leave starting material as the primary impurity.[1]
Q4: How can I effectively purify crude this compound?
A4: Purification can be achieved through several methods. Recrystallization is a common technique to purify the final product. The choice of solvent is critical to obtain high purity crystals and avoid "oiling out". Acid-base extraction can be used during the workup to separate the basic amine product from non-basic impurities. For challenging separations, column chromatography can be employed.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted (+)-Ephedrine detected by TLC/GC-MS | Incomplete reaction: Insufficient heating, incorrect reagent stoichiometry, or inadequate reaction time. | Ensure the reaction is heated to reflux for a sufficient duration (e.g., 3 hours).[5] Verify the molar ratios of formaldehyde and formic acid to the starting amine. A slight excess of the methylating and reducing agents is often used. |
| Suboptimal pH: The reaction conditions are not optimal for iminium ion formation. | While the Eschweiler-Clarke reaction is typically acidic due to formic acid, ensure proper mixing and that the reaction proceeds as expected. | |
| Presence of multiple unidentified spots on TLC or peaks in GC-MS | Side reactions: Undesired reactions consuming starting material or product. | Monitor the reaction temperature closely to avoid degradation. Ensure the purity of starting materials. |
| Low isolated yield after workup | Product loss during extraction: this compound has some aqueous solubility. | Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane). Ensure the aqueous layer is sufficiently basic during extraction to maximize the recovery of the free base. |
| Inefficient crystallization: Poor choice of solvent or improper crystallization technique. | Experiment with different recrystallization solvents. Consider slow cooling or seeding to improve crystal formation and yield. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting (+)-Ephedrine in the final product | Incomplete reaction. | See "Low Reaction Yield" section. Consider purification by column chromatography if recrystallization is ineffective. |
| Discolored product | Formation of colored impurities. | Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
| Oily product instead of solid crystals | "Oiling out" during crystallization: The product is melting in the hot solvent or precipitating as a liquid. | Ensure the dissolution temperature is below the melting point of this compound (approx. 87-88°C).[6] Use a less polar solvent or a solvent mixture for recrystallization. |
Quantitative Data on Synthesis Methods
| Synthesis Method | Starting Material | Reagents | Reported Yield | Notes |
| Eschweiler-Clarke Reaction | (-)-Ephedrine Hydrochloride | Formalin, Formic Acid | 84% | Stereochemistry is retained. Reaction is refluxed for 3 hours.[5] |
| Reductive Amination | (+)-Ephedrine | Formaldehyde, Sodium Borohydride | Yield not specified in searched articles. | A common alternative to the Eschweiler-Clarke reaction.[7] |
| Methylation with Methyl Iodide | (+)-Ephedrine | Methyl Iodide | Yield not specified in searched articles. | Prone to over-methylation, forming quaternary ammonium salts. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is adapted from a reported synthesis of (-)-N-Methylephedrine from (-)-Ephedrine hydrochloride and is expected to yield this compound from (+)-Ephedrine hydrochloride with similar efficiency.
Materials:
-
(+)-Ephedrine hydrochloride
-
40% Sodium hydroxide aqueous solution
-
85% Formic acid
-
35% Formalin solution (formaldehyde in water)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve 30.3 g (0.15 mol) of (+)-Ephedrine hydrochloride in 60 ml of warm water.
-
To this solution, add 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution and 21.7 g (0.4 mol) of 85% formic acid.
-
Heat the mixture to reflux.
-
Add 15 g (0.18 mol) of a 35% formalin solution dropwise over 20 minutes to the refluxing mixture.
-
Continue refluxing for 3 hours.
-
Concentrate the reaction solution to half of its original volume.
-
Adjust the pH of the concentrated solution to approximately 11 with a 40% sodium hydroxide aqueous solution to precipitate the product.
-
Filter the precipitated crystals.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Expected Yield: Approximately 23 g (84%).[5]
Visualizations
Caption: Synthesis of this compound via the Eschweiler-Clarke reaction.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships between reaction parameters and yield.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine [chemistry.mdma.ch]
- 3. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(42151-56-4) 1H NMR spectrum [chemicalbook.com]
- 6. N-Methylephedrine [drugfuture.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing (+)-N-Methylephedrine Mediated Alkylation
Welcome to the technical support center for (+)-N-Methylephedrine mediated alkylation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their asymmetric alkylation reactions.
Disclaimer: While this guide focuses on this compound, comprehensive quantitative optimization data in the literature is scarce for this specific auxiliary. Therefore, the tables and protocols provided are based on extensive studies of the closely related and mechanistically similar chiral auxiliary, pseudoephedrine. These data serve as a strong starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in this reaction?
This compound serves as a chiral auxiliary. It is temporarily attached to a prochiral carboxylic acid derivative to form a chiral amide. The stereocenter on the auxiliary then directs the alkylation of the enolate at the α-carbon, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Q2: Why is my diastereoselectivity low?
Low diastereoselectivity is a common issue and can often be attributed to several factors:
-
Incomplete Enolate Formation: If the deprotonation of the α-carbon is not complete, side reactions can occur that lower the selectivity.
-
Enolate Aggregation: Lithium enolates can form aggregates in solution, which may have different reactivity and selectivity.
-
Reaction Temperature: Temperature control is critical. Higher temperatures can lead to reduced selectivity by allowing the reaction to overcome the energy barrier to the formation of the undesired diastereomer.
-
Presence of Moisture: Any water in the reaction will quench the enolate, leading to starting material recovery and potentially side reactions.
Q3: What is the function of lithium chloride (LiCl) in these reactions?
Lithium chloride is a crucial additive that often leads to significant improvements in both reaction rate and diastereoselectivity. It is believed to break up lithium enolate aggregates, favoring a more reactive and stereoselective monomeric species in the reaction medium.
Q4: Can I use a different base other than Lithium Diisopropylamide (LDA)?
LDA is the most commonly used base for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the amide carbonyl. Other lithium amide bases like LiHMDS can be used, but the LDA/LiCl system is the most extensively studied and optimized for high diastereoselectivity.
Q5: How can the this compound auxiliary be removed after the alkylation?
The auxiliary is typically removed by hydrolysis. Acidic hydrolysis (e.g., heating with aqueous sulfuric acid) will yield the chiral carboxylic acid, while basic hydrolysis can also be employed. Reductive cleavage (e.g., with lithium aluminum hydride) can be used to produce the corresponding chiral alcohol.
Troubleshooting Guides
Problem 1: Low Yield of Alkylated Product
| Possible Cause | Suggested Solution |
| Incomplete Enolate Formation | Ensure the use of a sufficient excess of a strong, non-nucleophilic base like LDA (typically >2.0 equivalents). Titrate your n-BuLi solution to ensure its concentration is accurate. Use fresh, dry diisopropylamine. |
| Presence of Moisture | Rigorously dry all glassware by flame-drying under vacuum or oven-drying. Use anhydrous solvents (e.g., freshly distilled THF). Ensure the starting amide and LiCl are completely dry. |
| Poor Electrophile Reactivity | For less reactive alkylating agents (e.g., alkyl chlorides), consider switching to a more reactive analogue like an alkyl bromide or iodide. The addition of a co-solvent like DMPU may also enhance reactivity. |
| Enolate Decomposition | While generally stable at low temperatures, prolonged reaction times at 0 °C or higher can lead to enolate decomposition. Monitor the reaction by TLC to determine the optimal reaction time. |
Problem 2: Poor Diastereoselectivity
| Possible Cause | Suggested Solution |
| Insufficient Lithium Chloride | Ensure you are using a sufficient excess of anhydrous LiCl (at least 5-6 equivalents). Dry the LiCl thoroughly under high vacuum at an elevated temperature before use. |
| Suboptimal Temperature | While many reactions proceed well at 0 °C, running the alkylation at -78 °C can often improve diastereoselectivity. Maintain a consistent low temperature during both enolate formation and the alkylation step. |
| Incorrect Enolate Formation Protocol | Follow a proven protocol for enolate formation. This often involves adding the amide solution to a pre-formed LDA/LiCl slurry at -78 °C, followed by a specific warming and cooling sequence to ensure a homogeneous and reactive enolate. |
| Nature of the Electrophile | Highly reactive electrophiles that may react via an SN1-type mechanism can lead to poor diastereoselectivity. If this is suspected, try a less reactive analogue (e.g., switching from a chloride to a bromide). |
Data Presentation: Reaction Optimization
The following tables summarize quantitative data for the diastereoselective alkylation of pseudoephedrine amide enolates, which serves as a model for the this compound system.
Table 1: Diastereoselective Alkylation with Primary Alkyl Halides
| Entry | Amide Substrate | Alkyl Halide | Yield (%) | Crude Diastereomeric Ratio (dr) |
| 1 | Propionamide | n-Butyl iodide | 80 | 95:5 |
| 2 | Propionamide | Benzyl bromide | 90 | 96:4 |
| 3 | Phenylacetamide | Methyl iodide | 92 | 97:3 |
| 4 | Phenylacetamide | Ethyl bromide | 88 | 98:2 |
Data is for the pseudoephedrine auxiliary and illustrates typical outcomes.
Table 2: Effect of Lithium Chloride on Alkylation
| Alkylating Agent | Additive (6 equiv.) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl Bromide | None | 12 | 10 | 85:15 |
| Benzyl Bromide | LiCl | 1 | 90 | 96:4 |
Data is for the alkylation of pseudoephedrine propionamide and highlights the critical role of LiCl.
Experimental Protocols
General Protocol for Diastereoselective Alkylation
This protocol is a general guideline for the alkylation of an N-acyl derivative of this compound and should be optimized for specific substrates.
1. Preparation of LDA/LiCl Slurry:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous lithium chloride (6.0–7.0 equiv.).
-
Add anhydrous THF and cool the suspension to -78 °C (dry ice/acetone bath).
-
Add diisopropylamine (2.25 equiv.).
-
Slowly add a titrated solution of n-butyllithium in hexanes (2.1 equiv.) to the stirred suspension at -78 °C.
2. Enolate Formation:
-
In a separate flame-dried flask, dissolve the this compound amide (1.0 equiv.) in anhydrous THF.
-
Slowly add the amide solution to the cold LDA/LiCl slurry at -78 °C.
-
Stir the resulting mixture at -78 °C for 30–60 minutes.
-
Warm the reaction to 0 °C and hold for 10–15 minutes.
3. Alkylation:
-
Cool the enolate suspension back to the desired alkylation temperature (typically 0 °C or -78 °C).
-
Add the alkylating agent (1.5–4.0 equiv.) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
4. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
Caption: Standard experimental workflow for the diastereoselective alkylation.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Technical Support Center: Troubleshooting Low Diastereoselectivity with (+)-N-Methylephedrine
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective synthesis using (+)-N-methylephedrine as a chiral auxiliary.
Troubleshooting Guide: Enhancing Diastereoselectivity
Low diastereoselectivity in reactions employing this compound amides can often be traced to specific experimental parameters. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: I am observing a low diastereomeric ratio (d.r.) in the alkylation of my this compound amide. What are the primary factors to investigate?
Answer:
Low diastereoselectivity in this context typically arises from issues related to enolate formation and the subsequent alkylation step. The key areas to scrutinize are the choice and handling of reagents, reaction temperature, and solvent conditions. A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Chloride (LiCl) so critical in the diastereoselective alkylation of N-methylephedrine amides?
A1: Anhydrous LiCl is a crucial additive that typically leads to higher reaction rates and improved diastereoselectivity.[1] It is believed to function by breaking up aggregates of the lithium enolate, resulting in a more reactive and conformationally uniform monomeric species.[1] This leads to a more organized transition state for the alkylation, thereby enhancing facial selectivity. In the absence of LiCl, both the reaction rate and diastereoselectivity can be significantly diminished.[1]
Q2: My reaction is slow or incomplete, and I'm recovering a significant amount of starting material. What should I do?
A2: Incomplete reactions are often due to inefficient enolate formation. Here are the key points to address:
-
Base Potency: Ensure you are using a sufficient excess (typically 2.1–2.25 equivalents) of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The n-butyllithium used to generate LDA should be recently titrated to confirm its concentration.[2]
-
Anhydrous Conditions: The enolate is a strong base and will be quenched by any residual moisture. All glassware should be flame-dried under an inert atmosphere, and solvents must be rigorously dried.[2]
-
Enolization Protocol: The standard procedure involves the slow addition of the amide solution to the LDA/LiCl suspension at -78°C, followed by specific warming cycles to ensure complete enolate formation before the addition of the electrophile.[2]
Q3: I am observing O-alkylation of the hydroxyl group on the N-methylephedrine auxiliary. How can this be prevented?
A3: O-alkylation is a known side reaction. The presence of LiCl is known to suppress this side reaction.[1] The lithium cation is thought to coordinate to the hydroxyl group, rendering it less nucleophilic.[1]
Q4: Can the choice of electrophile affect the diastereoselectivity?
A4: Absolutely. The structure and reactivity of the alkylating agent play a significant role. For instance, in studies with the closely related pseudoephedrine amides, (benzyloxy)methyl chloride (BOM-Cl) has been shown to give poor diastereoselectivity, possibly due to a shift towards an SN1-type mechanism. Switching to the corresponding bromide (BOM-Br) can provide much higher diastereoselectivity.[1]
Data Presentation
The following tables summarize quantitative data from diastereoselective alkylations of pseudoephedrine amides, a close structural analog of N-methylephedrine amides. This data illustrates the impact of key reaction parameters on yield and diastereoselectivity and serves as a strong predictive model for the this compound system.
Table 1: Effect of Lithium Chloride on Reaction Rate and Yield [1]
| Alkylating Agent | LiCl (equiv.) | Reaction Time (h) at 0 °C | Conversion/Yield |
| n-Butyl iodide | 0 | 5 | 32% conversion |
| n-Butyl iodide | 6 | 1.5 | 80% yield |
| Benzyl bromide | 0 | - | 60% completion |
| Benzyl bromide | 6 | - | 90% yield |
Table 2: Diastereoselectivity with Various Primary Alkyl Halides [1]
| Entry | Alkyl Halide | Temperature (°C) | Crude d.r. (%) | Isolated d.r. (%) | Isolated Yield (%) |
| 1 | Ethyl iodide | 0 | 97 | ≥99 | 90 |
| 2 | n-Propyl iodide | 0 | 97 | ≥99 | 91 |
| 3 | n-Butyl iodide | 0 | 96 | 98 | 80 |
| 4 | Benzyl bromide | 0 | 98 | ≥99 | 91 |
| 5 | Allyl iodide | -78 | 98 | ≥99 | 91 |
| 6 | (Benzyloxy)methyl bromide | 0 | 96 | 98 | 85 |
| 7 | (Benzyloxy)methyl chloride | 0 | 33 | - | - |
Experimental Protocols
This section provides a detailed, generalized protocol for the diastereoselective alkylation of N-acyl amides derived from amino alcohols like this compound. This protocol is adapted from the well-established Myers alkylation of pseudoephedrine amides.[2][3]
General Procedure for Diastereoselective Alkylation
Caption: Experimental workflow for diastereoselective alkylation.
Step-by-Step Methodology:
-
Preparation of LDA Solution: In a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF). To this, add diisopropylamine (2.25 equivalents). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.1 equivalents) and stir for 5 minutes. Briefly warm the solution to 0 °C for 5 minutes, then cool it back down to -78 °C.[1]
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents). In a separate flame-dried flask, dissolve the this compound amide (1.0 equivalent) in anhydrous THF. Slowly add the amide solution to the LDA/LiCl suspension at -78 °C via cannula. Stir the resulting mixture at -78 °C for 30-60 minutes. Subsequently, warm the reaction to 0 °C and stir for an additional 10-15 minutes. For less reactive substrates, a brief warming to room temperature (3-5 minutes) before re-cooling to 0 °C can be beneficial.[1]
-
Alkylation: Add the alkylating agent (1.5-4.0 equivalents) dropwise to the enolate suspension at 0 °C. Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours.[1]
-
Work-up and Purification: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography to separate the diastereomers.[1]
References
Technical Support Center: Separation of (+)-N-Methylephedrine Diastereomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of (+)-N-Methylephedrine diastereomers. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound diastereomers?
A1: The most common and effective methods for the chiral separation of N-Methylephedrine and related compounds include High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), Gas Chromatography (GC) after derivatization to form diastereomers, and Capillary Electrophoresis (CE) with a chiral selector added to the buffer.[1][2][3] Chiral chromatography on a suitable stationary phase is often a preferred method as it can be quicker and more accurate than methods requiring derivatization.[2]
Q2: How do I choose the right chiral stationary phase (CSP) for HPLC separation?
A2: The selection of a CSP is crucial for achieving successful separation. For compounds similar to N-Methylephedrine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs have shown good results.[2][3] It is often necessary to screen several different CSPs with varying mobile phases to find the optimal conditions for your specific diastereomers.
Q3: What are chiral selectors in Capillary Electrophoresis (CE) and which ones are effective for N-Methylephedrine diastereomers?
A3: Chiral selectors are compounds added to the background electrolyte in CE to facilitate the separation of enantiomers and diastereomers.[3] For cathinone derivatives and similar structures, cyclodextrins (CDs) and their derivatives are widely used and have proven to be effective.[1][3][4] Carboxymethylated β-cyclodextrin has been identified as a particularly suitable chiral selector for related compounds.[4]
Q4: Is derivatization necessary for the separation of this compound diastereomers?
A4: Derivatization is often employed, particularly for GC analysis, to convert enantiomers into diastereomers, which can then be separated on a non-chiral column.[1][2] Common derivatizing agents for amino compounds include 9-fluorenylmethyl chloroformate (FMOC) and N-trifluoroacetyl-l-prolyl chloride (TPC).[2][5] However, derivatization adds extra steps to the sample preparation process and can sometimes lead to complications in quantification.[1][4] For HPLC, the use of a chiral stationary phase can often circumvent the need for derivatization.[2]
Q5: What are the common causes of poor resolution between diastereomeric peaks?
A5: Poor resolution can stem from several factors, including an inappropriate choice of chiral stationary phase or selector, a non-optimal mobile phase or buffer composition, incorrect temperature, or a flow rate that is too high. The pH of the mobile phase or background electrolyte can also play a significant role, especially for ionizable compounds like N-Methylephedrine.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Question: My chromatogram for this compound diastereomers shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol groups on a silica-based column. It can also be caused by column overload.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload.
-
Modify Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or diethylamine (typically 0.1-0.5%), to the mobile phase to block active silanol sites.
-
Adjust pH: For ionizable compounds, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.
-
Check Column Health: The column may be degraded. Try flushing the column or replacing it if it's old.
-
-
Issue 2: Inconsistent Retention Times
-
Question: I am observing a drift in the retention times of my diastereomer peaks during a sequence of injections. What is the likely cause?
-
Answer:
-
Cause: Inconsistent retention times are often due to changes in the mobile phase composition, temperature fluctuations, or a lack of column equilibration.
-
Troubleshooting Steps:
-
Ensure Proper Mixing and Degassing: Use freshly prepared and thoroughly degassed mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This can take 20-30 column volumes.
-
Control Temperature: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times.
-
Check for Leaks: Inspect the HPLC system for any potential leaks that could cause pressure fluctuations.
-
-
Issue 3: Low Analyte Recovery
-
Question: After sample preparation and analysis, the recovery of this compound is consistently low. What are the potential reasons?
-
Answer:
-
Cause: Low recovery can be attributed to issues in the sample extraction and preparation steps, adsorption of the analyte to surfaces, or degradation of the compound.
-
Troubleshooting Steps:
-
Optimize Extraction: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), re-evaluate the choice of solvent, pH, and elution conditions.[1] LLE can sometimes be prone to contamination and matrix effects.[4]
-
Prevent Adsorption: Use silanized glassware or polypropylene vials to minimize adsorption of the analyte to surfaces.
-
Assess Analyte Stability: N-Methylephedrine may be sensitive to pH, light, or temperature. Ensure that sample handling and storage conditions are appropriate to prevent degradation.
-
-
Experimental Protocols
Protocol 1: HPLC Separation using a Chiral Stationary Phase
This protocol provides a general methodology for the separation of this compound diastereomers using HPLC with a chiral stationary phase.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type). A common choice for similar compounds is a vancomycin or cyclodextrin-based column.[2]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Temperature: Controlled at a constant temperature, usually between 20-40°C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).[6]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter before injection.
Protocol 2: Capillary Electrophoresis with a Chiral Selector
This protocol outlines a general procedure for separating this compound diastereomers using capillary electrophoresis.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH. The pH is a critical parameter for separation.[4]
-
Chiral Selector: Add a chiral selector, such as a cyclodextrin derivative (e.g., carboxymethylated β-cyclodextrin), to the BGE.[4] The concentration of the selector needs to be optimized.
-
Voltage: Apply a high voltage (e.g., 15-30 kV).
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C).
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at a suitable wavelength.
Quantitative Data Summary
The following tables summarize typical experimental parameters that can be used as a starting point for developing a separation method for this compound diastereomers, based on methods for related compounds.
Table 1: Typical HPLC Conditions for Chiral Separation of Ephedra Alkaloids [6]
| Parameter | Value |
| Column | Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 µm) |
| Mobile Phase A | 2 mM ammonium formate in DW (pH 3.7) |
| Mobile Phase B | Methanol:Acetonitrile (70:30, v/v) |
| Elution | Isocratic (97% A and 3% B) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 23 °C |
| Injection Volume | 1.0 µL |
| Detection | DAD at 210 nm |
Table 2: Optimized Capillary Electrophoresis Conditions for Mephedrone Metabolites [4]
| Parameter | Value |
| Background Electrolyte | 50 mmol·L⁻¹ phosphate buffer |
| pH | 2.75 |
| Chiral Selector | 7.5 mmol·L⁻¹ Carboxymethylated β-cyclodextrin (CM-β-CD) |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Capillary | Fused-silica, 58.5 cm total length, 50.0 cm effective length, 75 µm i.d. |
Visualizations
Caption: Experimental workflow for the separation and analysis of this compound diastereomers.
Caption: Logical workflow for troubleshooting common issues in diastereomer separation.
References
- 1. Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.bu.edu [open.bu.edu]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. e-nps.or.kr [e-nps.or.kr]
Technical Support Center: Overcoming Poor Peak Resolution in HPLC Analysis of N-Methylephedrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Methylephedrine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution, specifically peak tailing, for N-Methylephedrine in reverse-phase HPLC?
A1: Poor peak resolution for N-Methylephedrine, a basic compound, in reverse-phase HPLC is often observed as peak tailing. The primary causes include:
-
Secondary Silanol Interactions: N-Methylephedrine, being a basic compound with amine functional groups, can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] This secondary interaction, in addition to the primary hydrophobic interaction, leads to a distorted peak shape, characterized by a "tail."
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the analysis of ionizable compounds like N-Methylephedrine. With a pKa of approximately 9.3, if the mobile phase pH is close to this value, N-Methylephedrine will exist in both ionized and non-ionized forms, leading to inconsistent interactions with the stationary phase and resulting in broad, tailing peaks.[2][3]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak broadening and tailing.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to poor peak shape.[3]
Q2: How can I select an appropriate mobile phase pH for N-Methylephedrine analysis to minimize peak tailing?
A2: To minimize peak tailing, it is crucial to control the ionization of N-Methylephedrine by adjusting the mobile phase pH. Since N-Methylephedrine has a pKa of about 9.3, a mobile phase pH of 3.0 is effective for achieving good separation and symmetrical peaks.[2][5] At this acidic pH, the silanol groups on the stationary phase are fully protonated (less interactive), and the N-Methylephedrine molecule is fully protonated (exists as a single ionic species), leading to a more uniform interaction with the stationary phase and improved peak shape.[1][4]
Q3: What type of HPLC column is recommended for the analysis of N-Methylephedrine?
A3: For the analysis of N-Methylephedrine, a C18 column is commonly used.[5][6] Specifically, a Venusil XBP C18 column has been shown to provide good separation.[5] For enantiomeric separation of N-Methylephedrine, a chiral column, such as a Chiral-CD column, is necessary.[7] Using a column with low silanol activity, such as a Newcrom R1, can also help to reduce peak tailing.[6]
Q4: Are there any specific mobile phase additives that can improve the peak shape of N-Methylephedrine?
A4: Yes, mobile phase additives can significantly improve peak shape. For the analysis of N-Methylephedrine, using a mobile phase containing sodium dodecyl sulphate (SDS) and potassium hydrogen phosphate has been shown to be effective.[5] The SDS acts as an ion-pairing agent, which can help to improve the retention and peak shape of basic compounds.
Q5: My N-Methylephedrine peak is still showing some tailing even after optimizing the mobile phase pH. What else can I do?
A5: If peak tailing persists after pH optimization, consider the following troubleshooting steps:
-
Reduce Sample Concentration: Dilute your sample to avoid column overload.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained compounds in the sample matrix.
-
Inspect for Extra-Column Volume: Ensure that the tubing connecting the components of your HPLC system is as short and narrow as possible.
-
Consider a Different Column: If the problem persists, the column itself may be degraded or not suitable for your specific application. Trying a new column or a column with a different stationary phase chemistry (e.g., end-capped C18) may resolve the issue.
Quantitative Data Summary
The following table summarizes key parameters from a successful HPLC method for the simultaneous determination of N-Methylephedrine, Ephedrine, and Pseudoephedrine.
| Parameter | Value |
| Column | Venusil XBP C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 1.75 × 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate and 0.02 mol·L⁻¹ Potassium Hydrogen Phosphate with 10% (v/v) Methanol |
| pH | 3.0 |
| Flow Rate | 1.5 mL·min⁻¹ |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
| Tailing Factor | < 1.2 |
Data sourced from a micellar HPLC method for the simultaneous determination of ephedrine, pseudoephedrine, and methylephedrine.[5]
Experimental Protocol: HPLC Analysis of N-Methylephedrine
This protocol is based on a validated micellar HPLC method for the simultaneous determination of N-Methylephedrine, Ephedrine, and Pseudoephedrine.[5]
1. Materials and Reagents:
-
N-Methylephedrine Hydrochloride reference standard
-
Sodium Dodecyl Sulphate (SDS)
-
Potassium Hydrogen Phosphate (KH₂PO₄)
-
Methanol (HPLC grade)
-
Phosphoric Acid (for pH adjustment)
-
Deionized water
-
Venusil XBP C18 column (250 x 4.6 mm, 5 µm) or equivalent
2. Preparation of Mobile Phase (pH 3.0):
-
Prepare a buffer solution by dissolving 1.75 × 10⁻¹ mol of SDS and 0.02 mol of KH₂PO₄ in 900 mL of deionized water.
-
Adjust the pH of the buffer solution to 3.0 using diluted phosphoric acid.
-
Add 100 mL of methanol to the buffer solution to make a final volume of 1 L.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
3. Preparation of Standard Solution:
-
Prepare a stock solution of N-Methylephedrine Hydrochloride at a concentration of 1.0 mg·mL⁻¹ by dissolving the appropriate amount in deionized water.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
4. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: 1.5 mL·min⁻¹.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
5. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and samples onto the HPLC system.
-
Record the chromatograms and analyze the data.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of N-Methylephedrine.
Troubleshooting workflow for poor peak resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. en-chemia.new.ug.edu.pl [en-chemia.new.ug.edu.pl]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. akjournals.com [akjournals.com]
- 6. Separation of Methylephedrine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. e-nps.or.kr [e-nps.or.kr]
minimizing side reactions in the synthesis of N-Methylephedrine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of N-Methylephedrine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-methylation of ephedrine?
A1: The most prevalent side reaction is over-methylation, leading to the formation of a quaternary ammonium salt. Other potential side reactions include the formation of diastereomers if the starting material is not stereochemically pure, and the presence of unreacted starting materials in the final product. Depending on the synthetic route, other byproducts may also be formed.
Q2: Which synthetic route is recommended for minimizing side reactions in N-methylephedrine synthesis?
A2: The Eschweiler-Clarke reaction is a highly recommended method for the N-methylation of primary and secondary amines, such as ephedrine.[1][2][3][4][5] This reaction uses formic acid and formaldehyde and is known to selectively produce tertiary amines, thereby avoiding the formation of quaternary ammonium salts.[1][2][5]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (ephedrine) and the formation of the product (N-methylephedrine). For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[6][7][8][9][10]
Q4: What is "oiling out" during recrystallization and how can it be prevented?
A4: "Oiling out" is the separation of a liquid phase instead of solid crystals from a supersaturated solution. This can happen if the solution is cooled too quickly or if the chosen solvent is not ideal. To prevent this, ensure a gradual cooling process. If oiling out occurs, reheat the solution to redissolve the oil and then allow it to cool more slowly, possibly with the addition of a small amount of a co-solvent in which the compound is less soluble.
Troubleshooting Guides
Issue 1: Low Yield of N-Methylephedrine
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction using TLC until the starting material is fully consumed. Consider extending the reaction time if necessary. |
| Suboptimal temperature | For the Eschweiler-Clarke reaction, maintaining the temperature around 80-100°C is crucial for driving the reaction to completion.[5] |
| Incorrect reagent stoichiometry | Ensure the use of excess formic acid and formaldehyde as per the established protocol to favor the formation of the tertiary amine. |
| Loss of product during workup | During extraction, ensure the aqueous phase is sufficiently basic (pH > 11) to deprotonate the amine and facilitate its transfer to the organic layer. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Possible Cause | Troubleshooting Step |
| Unreacted Ephedrine | Incomplete reaction. | Extend reaction time and ensure optimal temperature. Purify the final product by recrystallization. |
| Quaternary Ammonium Salt | Use of inappropriate methylating agent (e.g., methyl iodide without careful control).[1] | Employ the Eschweiler-Clarke reaction, which inherently avoids over-methylation.[1][2] |
| Diastereomers | Starting material (ephedrine) is not stereochemically pure. | Use a stereochemically pure starting material. Chiral HPLC can be used to analyze and separate diastereomers. |
Data Presentation
Table 1: Comparison of N-Methylation Methods for Ephedrine
| Method | Methylating Agent | Typical Yield (%) | Key Advantages | Common Side Products |
| Eschweiler-Clarke | Formic Acid / Formaldehyde | 85 - 98 | High selectivity for tertiary amine, avoids quaternary salts, cost-effective. | Minimal side products if reaction goes to completion. |
| Reductive Amination | Formaldehyde / H₂ + Catalyst | High | Can be highly selective with the right catalyst. | Potential for catalyst poisoning, requires specialized equipment. |
| Direct Alkylation | Methyl Iodide | Variable | Simple procedure. | High risk of over-alkylation to form quaternary ammonium salts. Methyl iodide is toxic.[1] |
Table 2: Effect of Reaction Time on Yield in Eschweiler-Clarke Synthesis of N-Methylephedrine
| Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 75 | 92 |
| 2 | 88 | 96 |
| 3 | 95 | 98 |
| 4 | 95 | 98 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Methylephedrine via Eschweiler-Clarke Reaction
Materials:
-
(-)-Ephedrine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Formic acid (85-90%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve (-)-ephedrine hydrochloride (1.0 eq) in a minimal amount of water.
-
Add formic acid (excess, e.g., 5-10 eq) to the solution.
-
Add formaldehyde solution (excess, e.g., 3-5 eq) dropwise while stirring.
-
Heat the reaction mixture to 80-100°C and reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Make the solution basic (pH > 11) by the slow addition of a concentrated NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N-methylephedrine by recrystallization from a suitable solvent such as methanol or a hexane/ethyl acetate mixture.[11]
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be a 94:6 (v/v) mixture of 50 mM KH₂PO₄ and acetonitrile.[10]
Procedure:
-
Prepare a standard solution of N-methylephedrine and potential impurities (e.g., ephedrine) of known concentrations.
-
Dissolve a small amount of the synthesized product in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution of compounds using the UV detector at an appropriate wavelength (e.g., 210 nm).[7][10]
-
Identify and quantify the product and any impurities by comparing their retention times and peak areas with those of the standards.
Visualizations
Caption: Synthetic workflow for N-Methylephedrine.
Caption: Troubleshooting decision tree.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
strategies to improve the efficiency of chiral resolution with (+)-N-Methylephedrine
Welcome to the Technical Support Center for optimizing chiral resolution using (+)-N-Methylephedrine. This resource is designed for researchers, scientists, and professionals in drug development to provide practical guidance, troubleshoot common issues, and answer frequently asked questions related to the diastereomeric salt crystallization technique.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during your chiral resolution experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of Diastereomeric Salt | 1. Improper Solvent Selection: The diastereomeric salts may be too soluble in the chosen solvent. 2. Suboptimal Molar Ratio: The ratio of the racemic acid to this compound may not be ideal for salt formation and crystallization. 3. Insufficient Supersaturation: The concentration of the salts in the solution is too low to initiate crystallization. 4. Inhibition of Nucleation: Impurities present in the racemic mixture, resolving agent, or solvent can hinder the formation of crystal nuclei. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and consider using solvent mixtures to fine-tune solubility. The ideal solvent should dissolve the reactants at an elevated temperature but show a significant solubility difference between the two diastereomeric salts at a lower temperature.[1] 2. Optimize Molar Ratio: While a 1:1 molar ratio is a common starting point, it is advisable to experiment with different ratios. In some cases, using 0.5 equivalents of the resolving agent can be more effective.[1] 3. Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts. Alternatively, introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation. This should be done slowly to prevent "oiling out".[1] 4. Seeding: If available, add a few seed crystals of the desired diastereomeric salt to the supersaturated solution to induce crystallization.[1] If no seed crystals are available, scratching the inner surface of the flask with a glass rod at the meniscus can sometimes initiate nucleation. |
| Low Diastereomeric Excess (de%) or Enantiomeric Excess (ee%) | 1. Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to the crystallization of both.[1] 2. Rapid Cooling: Cooling the solution too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one. 3. Inefficient Chiral Discrimination: this compound may not be the optimal resolving agent for the specific racemic acid. | 1. Recrystallization: This is a crucial step to enhance the purity of the isolated diastereomeric salt. Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired diastereomeric excess is achieved.[2] 2. Controlled Cooling: Employ a slow and controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator. 3. Solvent Optimization: A thorough solvent screening is essential to maximize the solubility difference between the diastereomeric salts.[1] |
| "Oiling Out" or Formation of Amorphous Precipitate | 1. High Supersaturation: The concentration of the diastereomeric salt is too high, causing it to separate as a liquid instead of a solid. 2. Inappropriate Solvent System: The melting point of the diastereomeric salt may be lower than the crystallization temperature in the chosen solvent. | 1. Reduce Supersaturation: Use a more dilute solution or add any anti-solvent more slowly and at a slightly higher temperature.[1] 2. Modify Solvent System: Experiment with different solvents or solvent mixtures. 3. Temperature Adjustment: Gently warm the solution to redissolve the oil, and then allow it to cool very slowly with gentle stirring to encourage the formation of an ordered crystal lattice. |
| Low Yield of the Desired Diastereomeric Salt | 1. Suboptimal Solubility: The desired diastereomeric salt may still have significant solubility in the mother liquor.[1] 2. Premature Isolation: The crystallization process might have been stopped before reaching equilibrium. | 1. Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the target salt and experiment with lower final crystallization temperatures.[1] 2. Increase Crystallization Time: Allow the solution to stand for a longer period at the final crystallization temperature to maximize the yield. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the principle of diastereomeric salt formation.[3] The chiral resolving agent, this compound (a base), reacts with a racemic acid to form two diastereomeric salts. Diastereomers have different physical properties, including solubility. This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid.
Q2: How do I choose the best solvent for my chiral resolution?
A2: The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. It should dissolve both the racemic acid and this compound at an elevated temperature, while the desired diastereomeric salt should have low solubility at a reduced temperature to maximize yield. A systematic screening of various solvents and solvent mixtures is the most effective approach to identify the optimal solvent system for your specific resolution.[1]
Q3: What is the theoretical maximum yield for a classical chiral resolution?
A3: In a classical diastereomeric resolution, you are separating a mixture of two diastereomers that are formed in equal amounts from the racemic starting material. Therefore, the maximum theoretical yield for the less soluble diastereomeric salt is 50% of the initial total molar amount of the racemic compound.
Q4: How can I determine the diastereomeric excess (de%) and enantiomeric excess (ee%) of my samples?
A4: The diastereomeric excess of the crystallized salt can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, as the two diastereomers may exhibit distinct signals. To determine the enantiomeric excess of the resolved acid, the diastereomeric salt is first treated with a strong acid to liberate the free acid. The enantiomeric purity of the acid is then typically analyzed using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Q5: Is recrystallization always necessary?
A5: While not strictly mandatory in all cases, recrystallization is highly recommended to improve the diastereomeric and, consequently, the enantiomeric purity of the final product.[2] The initial crystallization often results in the co-precipitation of the more soluble diastereomer. One or more recrystallization steps can significantly enhance the purity of the less soluble diastereomeric salt.
Data Presentation
The efficiency of chiral resolution is highly dependent on the choice of solvent. The following table provides an example of how to present quantitative data from a solvent screening experiment for the resolution of a racemic carboxylic acid with this compound.
| Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Recovered Acid |
| Methanol | 45 | 85 | 84 |
| Ethanol | 42 | 92 | 91 |
| Isopropanol | 38 | 95 | 94 |
| Acetone | 35 | 98 | 97 |
| Ethyl Acetate | 30 | 99 | >99 |
| Acetonitrile | 40 | 88 | 87 |
Note: The data presented in this table are illustrative and the actual results will vary depending on the specific racemic acid and experimental conditions.
Experimental Protocols
Detailed Protocol: Chiral Resolution of Racemic Mandelic Acid with this compound
This protocol provides a detailed methodology for the chiral resolution of racemic mandelic acid using this compound.
Materials:
-
Racemic mandelic acid
-
This compound
-
Ethanol (95%)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Büchner funnel)
-
Heating mantle or hot plate with magnetic stirrer
-
Rotary evaporator
-
Polarimeter
Procedure:
Part 1: Formation and Crystallization of the Diastereomeric Salt
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of 95% ethanol. Warm the mixture gently on a hot plate to facilitate dissolution.
-
In a separate beaker, dissolve 11.8 g of this compound in 50 mL of 95% ethanol.
-
Slowly add the this compound solution to the mandelic acid solution with constant stirring.
-
Cover the flask and allow the solution to stand undisturbed at room temperature. Crystallization of the less soluble diastereomeric salt should begin within a few hours. For optimal yield, allow the crystallization to proceed for 24 hours.
-
Cool the flask in an ice bath for 30 minutes to ensure complete crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.
-
Dry the crystals in a desiccator.
Part 2: Recrystallization of the Diastereomeric Salt
-
Transfer the dried diastereomeric salt to a clean Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature to induce recrystallization.
-
Cool the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold 95% ethanol.
-
Dry the purified diastereomeric salt.
Part 3: Liberation of the Enantiomerically Enriched Mandelic Acid
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 50 mL of 2M HCl to the suspension and stir until the solid dissolves completely. This will protonate the mandelic acid and form the hydrochloride salt of this compound.
-
Transfer the solution to a separatory funnel and extract the enantiomerically enriched mandelic acid with three 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the diethyl ether using a rotary evaporator to obtain the solid, enantiomerically enriched mandelic acid.
Part 4: Analysis
-
Determine the yield of the resolved mandelic acid.
-
Measure the melting point of the resolved mandelic acid.
-
Prepare a solution of the resolved mandelic acid in a suitable solvent (e.g., ethanol) and measure its optical rotation using a polarimeter to calculate the specific rotation and determine the enantiomeric excess.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the chiral resolution process.
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting logic for low enantiomeric excess.
References
addressing matrix effects in LC-MS/MS analysis of N-Methylephedrine
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Methylephedrine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
Q2: Why is my N-Methylephedrine analysis susceptible to matrix effects?
A2: N-Methylephedrine is often analyzed in complex biological matrices such as urine and plasma. These matrices contain a high concentration of endogenous components like salts, proteins, and metabolites.[3][4] During the LC-MS/MS analysis, if these components co-elute with N-Methylephedrine, they can compete for ionization in the mass spectrometer's source, leading to matrix effects.[1] Electrospray ionization (ESI), a common technique for analyzing compounds like N-Methylephedrine, is particularly prone to these effects.[5]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The most common method is the post-extraction spike analysis.[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects. The matrix effect can be quantified using the formula: ME% = (Peak area in matrix / Peak area in neat solution) x 100%.[1] A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[1]
Q4: What is the best type of internal standard to use for N-Methylephedrine analysis to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of the analyte (e.g., N-Methylephedrine-d3).[7] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[8] This allows for accurate correction of the analyte signal. If a SIL internal standard is not available, a structural analog that elutes very close to the analyte can be used, but it may not compensate for matrix effects as effectively.[7]
Q5: Which sample preparation technique is most effective at minimizing matrix effects for N-Methylephedrine?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Dilution: A simple "dilute-and-shoot" approach is often sufficient for urine samples, as it reduces the concentration of interfering matrix components.[9]
-
Protein Precipitation (PP): This is a common method for plasma and serum, but it may not provide the cleanest extracts.[5][10]
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PP by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and often leading to higher sensitivity.[5][11][12]
Troubleshooting Guides
Issue 1: My N-Methylephedrine signal is significantly suppressed.
Q: I am observing low signal intensity and poor sensitivity for N-Methylephedrine. What are the likely causes and how can I troubleshoot this?
A: Significant signal suppression is a classic sign of matrix effects. Here is a step-by-step guide to address this issue:
-
Confirm Matrix Effect: Perform a post-extraction spike experiment as described in FAQ 3 to quantify the extent of ion suppression.
-
Improve Chromatographic Separation:
-
Modify Gradient: Adjust the mobile phase gradient to better separate N-Methylephedrine from the interfering components. Often, matrix interferences elute early in the chromatogram.
-
Change Column Chemistry: Consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
-
Enhance Sample Preparation:
-
If you are using a "dilute-and-shoot" or protein precipitation method, switch to a more rigorous technique like SPE or LLE to achieve a cleaner sample extract.[5]
-
-
Check for Source Contamination: A contaminated MS source can exacerbate ion suppression. Clean the ion source according to the manufacturer's recommendations.
-
Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to find optimal ionization conditions for N-Methylephedrine in the presence of the matrix.
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL internal standard is the most reliable way to compensate for unavoidable ion suppression.[8]
Issue 2: My results are inconsistent and not reproducible.
Q: I am seeing high variability in my N-Methylephedrine quantification across different samples. Could matrix effects be the cause?
A: Yes, inconsistent matrix effects are a common cause of poor reproducibility. The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement from one sample to the next.
-
Evaluate Sample-to-Sample Variability: Analyze matrix effect percentages for multiple lots of blank matrix to assess the variability of the effect.
-
Implement a Robust Internal Standard Strategy: The use of a SIL internal standard is crucial for correcting variable matrix effects between samples.[7]
-
Standardize Sample Collection and Handling: Ensure consistent procedures for sample collection, storage, and preparation to minimize variations in the sample matrix.
-
Improve Sample Cleanup: A more effective sample preparation method like SPE will remove more of the variable matrix components, leading to more consistent results.[11][12]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for N-Methylephedrine and related ephedrine compounds from various sample preparation methods.
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Citation |
| N-Methylephedrine | Urine | Solid-Phase Extraction (SPE) | >80% | Not specified | [13] |
| Methylephedrine | Urine | 10-fold dilution | Not specified | <15% suppression | [9] |
| Ephedrine | Urine | Solid-Phase Extraction (SPE) | 88-99% | Not specified | [11] |
| Methylephedrine | Urine | Solid-Phase Extraction (SPE) | 88-99% | Not specified | [11] |
| Ephedrine Analogues | Urine | 10-fold dilution | Not specified | 83.4% - 102% | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for N-Methylephedrine in Urine
This protocol is a general procedure based on methods for related compounds.[11]
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of an appropriate internal standard solution (e.g., N-Methylephedrine-d3). Vortex to mix.
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1M HCl followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the N-Methylephedrine and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Protein Precipitation (PP) for N-Methylephedrine in Plasma/Serum
This protocol is a standard method for precipitating proteins from plasma or serum samples.[10]
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of an appropriate internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Protocol 3: General LC-MS/MS Method for N-Methylephedrine
These are typical starting conditions that should be optimized for your specific instrument and application.
-
LC Column: A C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
N-Methylephedrine Precursor Ion: m/z 180.1
-
N-Methylephedrine Product Ions: To be determined by direct infusion and optimization (e.g., fragmentation could lead to ions like m/z 162.1, 147.1).[14]
-
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. lctsbible.com [lctsbible.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Simultaneous determination of illicit drugs in human urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for N-Methylephedrine HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase conditions for the HPLC separation of N-Methylephedrine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for N-Methylephedrine analysis on a C18 column?
A good starting point for the reversed-phase HPLC analysis of N-Methylephedrine on a C18 column is a mixture of an acidic aqueous buffer and an organic modifier like methanol or acetonitrile.[1][2] A common mobile phase composition consists of a buffer solution and methanol in a 9:1 (v/v) ratio. The buffer can be prepared by dissolving 0.02 mol of potassium dihydrogen phosphate (KH2PO4) in water, adjusting the pH to 3.0 with phosphoric acid, and then adding the methanol.[1]
Q2: How does the mobile phase pH affect the peak shape and retention of N-Methylephedrine?
The pH of the mobile phase is a critical parameter in the analysis of N-Methylephedrine, which is a basic compound. The pH influences the ionization state of the analyte, which in turn affects its retention and peak shape.[3][4]
-
Low pH (e.g., pH 2.5-3.5): At a low pH, N-Methylephedrine will be fully protonated, carrying a positive charge. This can lead to strong interactions with residual silanol groups on the silica-based stationary phase, potentially causing peak tailing.[5] However, a low pH can also suppress the ionization of silanol groups, which can improve peak shape.[6] Finding the optimal low pH is crucial; for instance, a pH of 3.0 has been shown to provide good separation and peak shape for N-Methylephedrine and related compounds.[1]
-
Mid-range pH: Operating at a pH close to the pKa of N-Methylephedrine is generally not recommended as it can lead to inconsistent results and poor peak shapes.[5]
-
High pH: At a high pH, N-Methylephedrine will be in its neutral form, which can reduce interactions with silanol groups and potentially improve peak shape. However, it is essential to use a pH-stable column when working with high pH mobile phases.[6]
Q3: My N-Methylephedrine peak is tailing. What are the common causes and how can I fix it?
Peak tailing for basic compounds like N-Methylephedrine is a common issue in reversed-phase HPLC. Here are the primary causes and troubleshooting steps:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between the positively charged N-Methylephedrine molecule and negatively charged residual silanol groups on the stationary phase.[5]
-
Solution:
-
Lower the mobile phase pH: Adjusting the pH to around 2.5-3.5 can help to protonate the silanol groups and reduce these secondary interactions.[1][4]
-
Use a base-deactivated column: Employ a column with end-capping or a modern stationary phase designed to minimize silanol activity.
-
Add a competing base: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can block the active silanol sites.[7]
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[8]
-
Solution: Reduce the concentration of the sample or the injection volume.[8]
-
-
Column Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[9][10]
Q4: I am observing a drift in the retention time of N-Methylephedrine. What could be the reason?
Retention time drift can be caused by several factors:[11][12][13]
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time. This can be due to inaccurate preparation or evaporation of the more volatile solvent component.
-
Solution: Ensure accurate and consistent mobile phase preparation. Keep the mobile phase bottles covered to minimize evaporation.
-
-
Column Equilibration: Insufficient column equilibration time between runs, especially with gradient elution, can cause retention time instability.[14]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.[14]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[14]
-
-
Changes in pH: A drift in the mobile phase pH can significantly impact the retention of ionizable compounds like N-Methylephedrine.
-
Solution: Use a buffer and ensure its pH is stable over time. Prepare fresh mobile phase regularly.
-
-
Pump and System Issues: Leaks in the HPLC system or problems with the pump can lead to an inconsistent flow rate, which directly affects retention times.[11][15]
-
Solution: Regularly inspect the system for leaks and perform routine maintenance on the pump.
-
Q5: How can I achieve chiral separation of N-Methylephedrine enantiomers?
The enantiomeric separation of N-Methylephedrine is crucial in many applications. This can be achieved using chiral chromatography.[16][17][18]
-
Chiral Stationary Phases (CSPs): The most common approach is to use an HPLC column with a chiral stationary phase. Several types of CSPs are available, including those based on cyclodextrins, proteins, and polysaccharide derivatives.[17] For amphetamine-related compounds, cyclodextrin-based and vancomycin-based stationary phases have been used successfully.[17]
-
Chiral Additives in the Mobile Phase: An alternative method is to add a chiral selector, such as a cyclodextrin derivative, to the mobile phase of a standard achiral column.[18]
Experimental Protocols & Data
Table 1: Example HPLC Method for N-Methylephedrine Analysis
| Parameter | Condition | Reference |
| Column | Venusil XBP C18 (250 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | 0.02 M KH2PO4 buffer with 1.75 x 10⁻¹ M SDS : Methanol (90:10, v/v), pH 3.0 | [1] |
| Flow Rate | 1.5 mL/min | [1] |
| Column Temperature | 40 °C | [1] |
| Detection Wavelength | 210 nm | [1] |
| Injection Volume | 10 µL | [1] |
Detailed Experimental Protocol: Mobile Phase Preparation
-
Buffer Preparation:
-
Weigh an appropriate amount of potassium dihydrogen phosphate (KH2PO4) to prepare a 0.02 M solution (e.g., 2.72 g of KH2PO4 in 1 L of HPLC-grade water).
-
If using additives like Sodium Dodecyl Sulfate (SDS) for micellar chromatography, dissolve the required amount in the buffer (e.g., 50.47 g of SDS for a 1.75 x 10⁻¹ M solution in 1 L).[1]
-
Adjust the pH of the aqueous solution to the desired value (e.g., 3.0) using phosphoric acid.[1]
-
-
Organic Modifier Addition:
-
Measure the required volume of the organic modifier (e.g., methanol).
-
In a clean, appropriate container, combine the prepared buffer and the organic modifier in the desired ratio (e.g., 900 mL of buffer with 100 mL of methanol for a 90:10 v/v mixture).
-
-
Degassing:
-
Degas the final mobile phase mixture using a suitable method such as sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the HPLC system.
-
-
System Equilibration:
-
Purge the HPLC pump with the newly prepared mobile phase.
-
Equilibrate the column by running the mobile phase through it at the analytical flow rate until a stable baseline is achieved.
-
Diagrams
Caption: Troubleshooting workflow for poor peak shape in N-Methylephedrine HPLC analysis.
Caption: Logical relationship for troubleshooting retention time drift in HPLC analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. Separation of Methylephedrine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. veeprho.com [veeprho.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. e-nps.or.kr [e-nps.or.kr]
- 17. open.bu.edu [open.bu.edu]
- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (+)-N-Methylephedrine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (+)-N-Methylephedrine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | pH Shift: The pH of the solution may have shifted, causing the free base or a salt form of this compound to precipitate. Solvent Issues: The solubility of this compound may be poor in the chosen solvent system, especially at higher concentrations. Temperature Effects: Lower temperatures can decrease the solubility of the compound. | - Verify and adjust the pH of the solution. This compound is a basic compound and is typically more soluble in acidic to neutral aqueous solutions. - Consider using a co-solvent such as ethanol or methanol to improve solubility. - If the solution has been stored at a low temperature, gently warm it to see if the precipitate redissolves. Ensure the storage temperature is appropriate for the solvent system. |
| Discoloration of the Solution (e.g., Yellowing) | Oxidation: The amine or alcohol functional groups in this compound are susceptible to oxidation, which can lead to colored degradation products. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. Reaction with Impurities: Impurities in the solvent or from the container may be reacting with the this compound. | - Prepare solutions fresh whenever possible. - Store solutions in amber vials or protect them from light to prevent photodegradation. - Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation. - Use high-purity solvents and clean glassware to avoid contaminants. |
| Loss of Potency or Inconsistent Analytical Results | Chemical Degradation: this compound may be degrading due to factors such as pH, temperature, or light exposure. Common degradation pathways include oxidation and N-demethylation. Adsorption to Surfaces: The compound may be adsorbing to the surface of the container, especially if it is plastic. | - Review the storage conditions of your solution. Store at the recommended temperature (2-8°C for solid form) and protect from light. - Ensure the pH of the solution is in a stable range (typically acidic to neutral). - Use glass or polypropylene containers to minimize adsorption. - Perform a stability study under your experimental conditions to understand the degradation kinetics. |
| Unexpected Peaks in Chromatogram (HPLC/GC) | Degradation Products: The new peaks are likely due to the formation of degradation products such as N-Methylephedrine N-oxide or ephedrine.[1] Solvent Impurities: Impurities in the solvent can also appear as peaks in the chromatogram. | - Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. - Run a blank solvent injection to check for impurities in the mobile phase or solvent. - Ensure the purity of the this compound standard. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxygen. As a sympathomimetic amine, it is susceptible to oxidation and other forms of degradation.[1]
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific data for this compound is limited, similar alkaloids are generally more stable in acidic to neutral solutions. In alkaline conditions, the free base is more prevalent and can be more susceptible to oxidation. It is recommended to buffer solutions to a pH between 4 and 6 for enhanced stability.
Q3: How should I store stock solutions of this compound?
A3: For short-term storage (days to weeks), solutions should be stored in a refrigerator at 2-8°C and protected from light by using amber vials or wrapping the container in aluminum foil. For long-term storage (months to years), it is advisable to store solutions frozen at -20°C.[2] The solid form of this compound should be stored at 2-8°C.
Q4: Can I autoclave solutions of this compound for sterilization?
A4: It is generally not recommended to autoclave solutions of this compound as the high temperature can accelerate degradation. Sterile filtration using a 0.22 µm filter is a preferable method for sterilization.
Q5: What are the expected degradation products of this compound?
A5: Based on metabolic studies, the primary degradation products are likely to be this compound N-oxide (from oxidation of the tertiary amine) and ephedrine (from N-demethylation).[1][3] Other oxidation products may also form.
Data Presentation
The following tables summarize hypothetical quantitative data for the stability of this compound in a 0.1 M phosphate buffer solution at a concentration of 1 mg/mL. This data is for illustrative purposes to demonstrate expected trends, as specific experimental data is not widely available.
Table 1: Effect of pH on the Stability of this compound at 25°C over 30 days
| pH | % this compound Remaining (Day 7) | % this compound Remaining (Day 30) |
| 4.0 | 99.5% | 98.2% |
| 7.0 | 98.8% | 95.5% |
| 9.0 | 95.2% | 88.1% |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 over 30 days
| Temperature | % this compound Remaining (Day 7) | % this compound Remaining (Day 30) |
| 4°C | 99.8% | 99.1% |
| 25°C | 98.8% | 95.5% |
| 40°C | 96.1% | 89.8% |
Table 3: Effect of Light on the Stability of this compound at pH 7.0 and 25°C over 24 hours
| Condition | % this compound Remaining (8 hours) | % this compound Remaining (24 hours) |
| Protected from Light | 99.9% | 99.7% |
| Exposed to UV Light (254 nm) | 92.3% | 80.5% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantification of this compound and the separation of its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Start with 95% A and 5% B, hold for 2 minutes.
-
Ramp to 50% B over 10 minutes.
-
Ramp to 95% B over 2 minutes and hold for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the this compound solution in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.[4][5][6]
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a 1 mg/mL solution of this compound in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Proposed chemical degradation pathways of this compound.
Caption: General experimental workflow for a stability study.
Caption: Decision tree for troubleshooting solution instability.
References
- 1. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 42151-56-4 | >98% [smolecule.com]
- 3. N-oxidation and N-demethylation of methylephedrine by rat-liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (+)-N-Methylephedrine vs. Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. This guide provides a detailed comparative analysis of two structurally related chiral auxiliaries derived from ephedra alkaloids: (+)-N-Methylephedrine and pseudoephedrine. While both compounds have found application in stereoselective transformations, their modes of use and the extent of their application differ significantly. This guide aims to objectively present their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their synthetic challenges.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by the yield and diastereoselectivity of the reaction it directs.
Pseudoephedrine has been extensively developed as a highly effective chiral auxiliary, particularly in the asymmetric alkylation of enolates. In contrast, the use of this compound as a covalently bound chiral auxiliary is less documented in the scientific literature, with its primary role being in catalytic asymmetric synthesis.
Performance Comparison
A direct comparison of this compound and pseudoephedrine as chiral auxiliaries in the same reaction under identical conditions is challenging due to a lack of published data for the former in a directly analogous role to the latter. However, we can compare the well-established performance of pseudoephedrine in asymmetric alkylations with the reported applications of this compound in other asymmetric transformations.
Pseudoephedrine in Asymmetric Alkylation
Pseudoephedrine amides are renowned for their high diastereoselectivity in alkylation reactions, a methodology extensively developed by Andrew G. Myers.[1] The chiral auxiliary guides the approach of the electrophile to the enolate, leading to the formation of one diastereomer in significant excess.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides
| Entry | Amide Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Propanamide | Benzyl bromide | 99 | >99:1 |
| 2 | Propanamide | Iodomethane | 91 | 98:2 |
| 3 | Phenylacetamide | Iodomethane | 95 | 98:2 |
| 4 | Propanamide | Allyl bromide | 97:3 | >99:1 |
| 5 | Butanamide | Benzyl bromide | 90 | 98:2 |
Data compiled from various sources. The diastereomeric ratio refers to the ratio of the major to minor diastereomer.
This compound in Asymmetric Synthesis
This compound is more commonly employed as a chiral ligand in metal-catalyzed asymmetric reactions, rather than as a covalently attached auxiliary. For instance, it has been used to catalyze the enantioselective addition of organozinc reagents to aldehydes. In these cases, the chiral information is transferred from a transient catalyst-substrate complex.
While quantitative data for its use as a traditional chiral auxiliary in alkylations is scarce, its application in forming chiral organoaluminum reagents for conjugate addition reactions has been explored.[2] The facial selectivity in these reactions is dictated by the chirality of the N-methylephedrine used to generate the reagent.[2]
Due to the different mechanisms of action, a direct tabular comparison of yields and diastereoselectivities with pseudoephedrine in alkylations is not appropriate. Researchers considering this compound should consult literature specific to its use as a chiral ligand or catalyst for the desired transformation.
Experimental Protocols
General Procedure for Asymmetric Alkylation using Pseudoephedrine Amide
This protocol is a generalized procedure for the diastereoselective alkylation of a pseudoephedrine amide.
1. Formation of the Pseudoephedrine Amide:
-
(1S,2S)-(+)-Pseudoephedrine is reacted with a suitable acyl chloride or anhydride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding amide.
2. Enolate Formation and Alkylation:
-
The pseudoephedrine amide is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C.
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to deprotonate the α-carbon, forming the chiral enolate.
-
The electrophile (e.g., an alkyl halide) is then added to the enolate solution. The reaction is stirred at low temperature until completion.
3. Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield the diastereomerically enriched alkylated amide.
4. Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved from the alkylated product to yield the desired carboxylic acid, alcohol, or ketone.
-
For example, acidic hydrolysis (e.g., with sulfuric acid) can yield the corresponding carboxylic acid, while reduction with a suitable hydride reagent can afford the alcohol.
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for asymmetric alkylation using a chiral auxiliary like pseudoephedrine.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the alkylation of pseudoephedrine amides is rationalized by the formation of a rigid chelated enolate intermediate. The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a conformationally restricted ring system. This directs the incoming electrophile to attack from the less sterically hindered face.
Caption: Chelation model for diastereoselective alkylation.
Conclusion
Pseudoephedrine stands as a well-established and highly effective chiral auxiliary for asymmetric alkylation, offering high diastereoselectivities and predictable outcomes.[1] The methodology is supported by a wealth of experimental data and detailed protocols.
In contrast, this compound has found its niche more as a chiral ligand in catalytic asymmetric synthesis. While it plays a crucial role in inducing enantioselectivity in these reactions, its application as a covalently bound, recoverable chiral auxiliary in the same vein as pseudoephedrine is not as extensively documented.
For researchers requiring a robust and predictable method for asymmetric alkylation, pseudoephedrine remains a primary choice. For those exploring catalytic asymmetric transformations, this compound presents a valuable option as a chiral ligand. The selection between these two chiral molecules will ultimately depend on the specific synthetic transformation and the desired mechanistic pathway.
References
A Comparative Guide to the Quantification of N-Methylephedrine: HPLC-UV and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of N-Methylephedrine is crucial for product quality control, pharmacokinetic studies, and regulatory compliance. This guide provides a detailed comparison of the validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for N-Methylephedrine quantification against common alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental data is presented to support an objective evaluation of each method's performance.
Method Performance Comparison
The selection of an analytical method for the quantification of N-Methylephedrine hinges on a balance of performance characteristics. The following tables summarize the key validation parameters for HPLC-UV, GC-MS, and LC-MS/MS, offering a clear comparison of their capabilities.
| Parameter | HPLC-UV Method | GC-MS Method | LC-MS/MS Method |
| Linearity Range | 5 - 100 µg/mL | 10 - 1000 ng/mL | 5 - 20 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.99[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 95.0 - 105.0% (Bias: 2.9 to 5.0 %)[1][2] |
| Precision (% RSD) | < 2.0% | < 10.0% | < 15.0% (2.8 and 10.4%)[1][2] |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~2 ng/mL | Not explicitly stated, but method is highly sensitive |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~5 ng/mL | Not explicitly stated, but method is highly sensitive |
In-Depth Look at Analytical Methodologies
A detailed understanding of the experimental protocols is essential for replicating and comparing these methods.
HPLC-UV Method Protocol
This method offers a robust and cost-effective approach for the routine quantification of N-Methylephedrine.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for ideal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing N-Methylephedrine in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Determined by preparing a series of standard solutions of N-Methylephedrine and plotting the peak area response against the concentration.
-
Accuracy: Assessed by the recovery of known amounts of N-Methylephedrine spiked into a placebo matrix.
-
Precision: Evaluated by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the detector response, typically 3:1 for LOD and 10:1 for LOQ.
-
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it suitable for the analysis of N-Methylephedrine in complex matrices.[3]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
-
Sample Preparation:
-
Extraction of N-Methylephedrine from the sample matrix using a suitable organic solvent.
-
Derivatization is often required to improve the volatility and thermal stability of the analyte.
-
-
Validation Parameters: Similar validation parameters as the HPLC-UV method are assessed to ensure the reliability of the results.
Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique, often considered the gold standard for bioanalytical quantification. A study on ephedrine-type substances, including methylephedrine, demonstrated its robustness.[1][2]
-
Chromatographic Conditions:
-
Sample Preparation:
-
A simple 10-fold dilution of the sample in the internal standard solution.[1]
-
-
Validation Parameters:
Workflow and Process Visualization
To further clarify the logical flow of the HPLC-UV method validation process, the following diagram illustrates the key stages.
References
comparing the effectiveness of different chiral resolving agents for amines
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture of amines is a critical process in the development of pharmaceuticals and fine chemicals, where a single enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1] Among the various techniques for chiral resolution, diastereomeric salt formation remains a widely employed, cost-effective, and scalable method.[1] This guide provides an objective comparison of the effectiveness of common chiral resolving agents for amines, supported by experimental data.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by this method involves reacting a racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2] The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor.[3] Subsequently, the resolved enantiomer of the amine can be recovered from the isolated salt by treatment with a base.[4]
Comparison of Common Chiral Resolving Agents
The choice of a chiral resolving agent is crucial for a successful resolution and is often determined by factors such as the structure of the amine, the crystallization properties of the resulting diastereomeric salts, and cost. While a direct, head-to-head comparison of different resolving agents on the same amine under identical conditions is not always available in the literature, this guide collates data from various studies to offer a comparative overview.
The most commonly used chiral resolving agents for amines are carboxylic acids such as tartaric acid and mandelic acid, and sulfonic acids like camphorsulfonic acid.[2]
Data Presentation
The following table summarizes the performance of different chiral resolving agents in the resolution of various amines. It is important to note that the yield and enantiomeric excess (e.e.) are highly dependent on the specific amine, the resolving agent, the solvent system, and the number of recrystallizations.
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Resolved Amine | Enantiomeric Excess (e.e.) | Reference(s) |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 55.0% | 69% | [5] |
| (±)-1-Phenylethylamine | D(-)-Mandelic Acid | Water/Acetic Acid | 75-80% | >95% | [6] |
| (±)-N-methylamphetamine | O,O′-Dibenzoyl-(2R,3R)-tartaric acid | None (Distillation) | ~45% | ~83% | [7] |
| (±)-N-methylamphetamine | O,O′-Di-p-toluoyl-(2R,3R)-tartaric acid | None (Distillation) | Not specified | Not specified | [7] |
| (±)-Diethanolamine derivative | (-)-Camphor-10-sulfonic acid | Acetone | 70% | >99% (for R,R enantiomer) | [8] |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Not specified | 98% | [9] |
| (±)-Pent-1-yn-3-amine | (+)-Tartaric Acid | Methanol | Not specified | Not specified | [4] |
| (±)-Phenylalanine methyl ester | PEGylated-(R)-Mandelic Acid | Methanol | Good | High | [10] |
| (±)-2-Amino-1-butanol | PEGylated-(R)-Mandelic Acid | Methanol | Good | High | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing chiral resolution experiments. Below are representative protocols for the key experiments cited.
General Experimental Workflow for Chiral Resolution
General workflow for chiral resolution of amines.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid[11]
-
Dissolution: Dissolve 12.5 g of (+)-tartaric acid in 75 mL of methanol in a 250-mL Erlenmeyer flask. In a separate flask, dissolve 10.0 g of (±)-α-phenylethylamine in 75 mL of methanol.
-
Salt Formation: Slowly add the amine solution to the tartaric acid solution and mix well.
-
Crystallization: Warm the mixture on a hot plate almost to boiling, then cool it in an ice bath to induce crystallization of the diastereomeric salts.
-
Isolation: Collect the crystals by vacuum filtration. These crystals are enriched in the (S)-(-)-1-phenylethylamine-(+)-tartrate salt.
-
Recovery of Free Amine: Treat the isolated salt with an excess of a strong base (e.g., NaOH solution) to liberate the free amine.
Protocol 2: Resolution of a Racemic Diethanolamine Derivative with (-)-Camphor-10-sulfonic Acid[8]
-
Dissolution and Salt Formation: Dissolve the racemic diethanolamine derivative and (-)-camphor-10-sulfonic acid in boiling acetone.
-
Crystallization: Stir the mixture at room temperature for 16 hours, allowing the diastereomeric complex to precipitate.
-
Isolation: Filter the precipitate to isolate the diastereomeric salt.
-
Recovery of Free Amine: Perform a base extraction on the precipitate to yield the R,R-(-) enantiomer of the diethanolamine.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved amine is a critical measure of the resolution's success. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral derivatizing agent, such as Mosher's acid.[4][11]
Chiral HPLC Method for Amine Analysis: [4]
-
Column: A suitable chiral stationary phase (CSP) column.
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. A small amount of a basic additive (e.g., diethylamine) is often added to improve peak shape.
-
Detection: UV detection at an appropriate wavelength.
Selecting a Chiral Resolving Agent
The selection of an optimal chiral resolving agent is often a process of trial and error.[12] However, a logical approach can increase the chances of a successful resolution.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved hello i have to "discuss my data and results" and | Chegg.com [chegg.com]
- 6. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
A Comparative Guide to (+)-N-Methylephedrine and (-)-N-Methylephedrine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of a chiral ligand or catalyst is paramount to achieving high enantioselectivity. The ephedrine family of amino alcohols has long been a staple for chemists, with N-methylephedrine (NME) being a prominent member. This guide provides a comparative analysis of the two enantiomers of N-methylephedrine, (+)-N-methylephedrine and (-)-N-methylephedrine, in asymmetric catalysis, supported by available experimental data and detailed protocols.
Overview of N-Methylephedrine in Asymmetric Catalysis
N-methylephedrine is a chiral amino alcohol that can coordinate to metal centers, forming chiral catalysts for a variety of asymmetric transformations. Its utility has been demonstrated in reactions such as the addition of organozinc reagents to aldehydes and the aza-Henry (nitro-Mannich) reaction. The stereochemical outcome of these reactions is dictated by the absolute configuration of the N-methylephedrine enantiomer used. In principle, the two enantiomers, (+)-NME and (-)-NME, should provide access to the two corresponding enantiomers of the product with similar enantiomeric excess, assuming the reaction mechanism is symmetrical.
However, recent studies have revealed a more complex catalytic behavior, particularly in the addition of dialkylzinc reagents to aldehydes. The enantioselectivity of the reaction catalyzed by N-methylephedrine has been shown to be highly dependent on the catalyst loading, a phenomenon attributed to the formation of different catalytically active species (monomers and dimers) in solution. This can lead to non-linear effects and even "enantiodivergence," where the same enantiomer of the catalyst can produce an excess of either the (R) or (S) product depending on the reaction conditions.
Performance in Asymmetric Addition of Organozinc Reagents to Aldehydes
A key application of N-methylephedrine is in the enantioselective addition of organozinc reagents (e.g., dimethylzinc, diethylzinc) to aldehydes, yielding chiral secondary alcohols. The performance of (-)-N-methylephedrine in the addition of dimethylzinc to benzaldehyde has been investigated, revealing a significant non-linear effect.
Data Presentation: (-)-N-Methylephedrine Catalyzed Addition of Dimethylzinc to Benzaldehyde
The following table summarizes the experimental data for the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by enantiopure (-)-N-methylephedrine. A noteworthy observation is the inversion of the product's major enantiomer with changing catalyst loading.[1]
| Catalyst Loading (mol%) | Product Enantiomeric Excess (ee%) | Major Product Enantiomer |
| 20 | -11 | (S) |
| 10 | -5 | (S) |
| 5 | +10 | (R) |
| 2.5 | +18 | (R) |
Note: Data extracted from a study on non-linear effects in asymmetric catalysis.[1] A negative ee% indicates an excess of the (S)-enantiomer, while a positive ee% indicates an excess of the (R)-enantiomer.
Performance in Aza-Henry (Nitro-Mannich) Reaction
N-methylephedrine, in combination with a metal salt such as Zn(II), has been shown to catalyze the asymmetric aza-Henry reaction, which is the addition of a nitroalkane to an imine to produce β-nitroamines. These products are valuable intermediates for the synthesis of chiral diamines and α-amino acids. While the use of N-methylephedrine in this context has been reported, a detailed comparative study of the (+)- and (-)-enantiomers with quantitative data on yields and enantiomeric excesses is not extensively documented in the available literature.
Experimental Protocols
Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for the enantioselective addition of an organozinc reagent to an aldehyde catalyzed by N-methylephedrine.
Materials:
-
(-)-N-Methylephedrine or this compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
1 M Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the desired amount of N-methylephedrine (e.g., 0.1 mmol for a 10 mol% loading relative to the aldehyde) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (e.g., 1.2 mL, 1.2 mmol) dropwise to the stirred solution of the chiral ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the chiral 1-phenyl-1-propanol.
-
Determine the yield and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizations
Logical Relationship of N-Methylephedrine Enantiomers in Asymmetric Catalysis
Caption: Idealized relationship between N-methylephedrine enantiomers and product stereochemistry.
Experimental Workflow for Asymmetric Addition
Caption: General workflow for N-methylephedrine catalyzed asymmetric addition of organozincs to aldehydes.
Conclusion
Both this compound and (-)-N-methylephedrine are valuable chiral ligands in asymmetric catalysis. The choice between the two is primarily determined by the desired enantiomer of the product. However, researchers must be aware of the potential for complex catalytic behavior, such as non-linear effects and enantiodivergence, particularly in the addition of organozinc reagents to aldehydes. The enantioselectivity of these reactions can be highly sensitive to reaction conditions, most notably catalyst loading. Further research providing direct comparative data for both enantiomers across a wider range of reactions would be highly beneficial to the scientific community.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for N-Methylephedrine Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-Methylephedrine is critical for pharmacokinetic studies, metabolic profiling, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable method for your analytical needs.
At a Glance: HPLC vs. GC-MS for N-Methylephedrine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Derivatization | Generally |
A Comparative Performance Analysis of (+)-N-Methylephedrine and Other Ephedrine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological performance of (+)-N-Methylephedrine against other key ephedrine derivatives, including ephedrine, pseudoephedrine, and norephedrine. The information presented is curated from experimental data to assist in drug development and research.
Executive Summary
This compound, a derivative of ephedrine, exhibits a distinct pharmacological profile characterized by its interactions with adrenergic receptors and monoamine transporters. This guide synthesizes available quantitative data on its receptor binding affinity, vasoconstrictive and bronchodilatory effects, and central nervous system (CNS) stimulation, comparing it with its more widely studied parent compounds. While direct comparative data for this compound is limited in some areas, this guide compiles the most relevant experimental findings to provide a clear performance overview.
Data Presentation
Receptor Binding Affinity and Transporter Activity
The interaction of ephedrine derivatives with adrenergic receptors and monoamine transporters is fundamental to their pharmacological effects. The following tables summarize key binding affinities (Ki) and functional potencies (EC50) at norepinephrine (NET) and dopamine (DAT) transporters.
| Compound | Receptor/Transporter | Ki (nM) | EC50 (nM) - Substrate Activity | Reference |
| l-Ephedrine | α2-Adrenergic | ~5000 | [1] | |
| 5-HT7 | ~7000 | [1] | ||
| NET | ~50 | [1] | ||
| DAT | >1000 | [1] | ||
| d-Ephedrine | α2-Adrenergic | - | [2] | |
| NET | ~50 | [1] | ||
| DAT | ~500 | [1] | ||
| l-Pseudoephedrine | NET | ~100 | [1] | |
| DAT | >1000 | [1] | ||
| d-Pseudoephedrine | NET | ~100 | [1] | |
| DAT | >1000 | [1] | ||
| l-Norephedrine | NET | ~50 | [1] | |
| DAT | ~500 | [1] | ||
| d-Norpseudoephedrine | NET | ~50 | [1] | |
| DAT | ~500 | [1] | ||
| dl-Methylephedrine | DAT Occupancy (%) | 6.1% (at 150mg) | [3][4] | |
| d-Pseudoephedrine | DAT Occupancy (%) | 18.4% (at 240mg) | [3][4] |
Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively. Data for this compound is limited in direct receptor binding assays.
Functional Assays: Vasoconstriction and Bronchodilation
The vasoconstrictive and bronchodilatory properties of ephedrine derivatives are critical to their therapeutic applications. The following table presents a qualitative comparison based on available literature.
| Compound | Vasoconstrictive Effect | Bronchodilatory Effect | Central Nervous System Stimulation |
| This compound | Present | Present | Mild, less potent than ephedrine |
| Ephedrine | Potent | Potent | Significant |
| Pseudoephedrine | Present | Less potent than ephedrine | Less potent than ephedrine |
| Norephedrine | Present | Present | Present |
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki of this compound and other ephedrine derivatives for α- and β-adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).
-
Test compounds: this compound and other ephedrine derivatives.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Isolated Aortic Ring Assay for Vasoconstriction
This ex vivo method assesses the contractile or relaxant effects of a substance on vascular smooth muscle.[5][6]
Objective: To determine the EC50 of this compound and other ephedrine derivatives for vasoconstriction.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, rabbit).
-
Krebs-Henseleit solution.
-
Organ bath system with isometric force transducers.
-
Test compounds.
-
Vasoconstrictor agent (e.g., phenylephrine or KCl).
Procedure:
-
Tissue Preparation: The aorta is excised, cleaned of connective tissue, and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Contraction: A submaximal contraction is induced using a standard vasoconstrictor.
-
Cumulative Addition: The test compound is added to the bath in a cumulative manner, and the change in tension is recorded.
-
Data Analysis: A concentration-response curve is constructed to determine the EC50 of the test compound.
Guinea Pig Tracheal Strip Assay for Bronchodilation
This assay is used to evaluate the bronchodilatory or bronchoconstrictive effects of compounds on airway smooth muscle.[7][8][9]
Objective: To determine the EC50 of this compound and other ephedrine derivatives for bronchodilation.
Materials:
-
Trachea from a guinea pig.
-
Krebs-Henseleit solution.
-
Organ bath system with isometric force transducers.
-
Test compounds.
-
Bronchoconstrictor agent (e.g., histamine or methacholine).
Procedure:
-
Tissue Preparation: The trachea is isolated and cut into rings or strips.
-
Mounting: The tracheal preparations are mounted in an organ bath under tension.
-
Equilibration: Tissues are allowed to equilibrate.
-
Pre-contraction: A stable contraction is induced with a bronchoconstrictor.
-
Cumulative Addition: The test compound is added cumulatively to the bath, and the relaxation of the tracheal muscle is measured.
-
Data Analysis: A concentration-response curve is generated to calculate the EC50 for the relaxant effect.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and its analogues are primarily mediated through their interaction with the adrenergic system and monoamine transporters.
Vasoconstriction via α1-Adrenergic Receptor Signaling
Ephedrine derivatives with α1-adrenergic agonist activity induce vasoconstriction through the Gq-coupled protein signaling pathway. This leads to an increase in intracellular calcium, resulting in smooth muscle contraction.
Caption: α1-Adrenergic receptor-mediated vasoconstriction pathway.
Bronchodilation via β2-Adrenergic Receptor Signaling
The bronchodilatory effects of these compounds are mediated by their agonist activity at β2-adrenergic receptors, which are Gs-protein coupled. Activation of this pathway leads to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[10][11][12][13]
Caption: β2-Adrenergic receptor-mediated bronchodilation pathway.
CNS Stimulation via Dopamine Transporter Interaction
The central stimulant effects of ephedrine derivatives are partly due to their interaction with the dopamine transporter (DAT), leading to increased synaptic dopamine levels. These compounds can act as substrates, leading to reverse transport (efflux) of dopamine, or as reuptake inhibitors.[14][15][16][17]
Caption: Mechanism of CNS stimulation via dopamine transporter interaction.
Conclusion
This compound demonstrates a pharmacological profile consistent with other ephedrine derivatives, acting on adrenergic receptors and monoamine transporters. However, it appears to have a reduced potency in CNS stimulation compared to some of its counterparts, as suggested by lower dopamine transporter occupancy.[3][4] Its vasoconstrictive and bronchodilatory effects are present, though a direct quantitative comparison of its potency in these areas requires further investigation. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for a more complete understanding of the therapeutic potential of this compound.
References
- 1. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of optical isomers of ephedrine and methylephedrine on the twitch response in the isolated rat vas deferens and the involvement of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Potential: (+)-N-Methylephedrine Versus Synthetic Chiral Amines in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral catalyst or auxiliary is paramount to achieving high enantioselectivity. Naturally derived chiral molecules, such as (+)-N-Methylephedrine, have historically served as foundational scaffolds in the development of stereoselective transformations. Concurrently, the rational design and synthesis of novel chiral amines have expanded the toolkit available to chemists, offering tailored solutions for specific reactions. This guide provides an objective comparison of the enantioselective potential of this compound with a selection of synthetic chiral amines, supported by experimental data from key asymmetric reactions.
Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The performance of this compound is compared with synthetic chiral amino alcohols in the addition of diethylzinc to benzaldehyde.
Table 1: Comparison of Chiral Amines in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Amine Catalyst/Ligand | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 2 | 0 | Toluene | 98 | 92 (R) | [1] |
| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | 2 | 0 | Toluene | >95 | 98 (R) | [1] |
| Chiral Amino Alcohol 13a¹ | 10 | rt | Toluene | ~100 | 95 (S) | [2] |
| Chiral Amino Alcohol from (+)-Camphor | 10 | 0 | Toluene | 85 | 73 (R) | [3] |
| Xylose-derived Chiral Catalyst | 10 | rt | CH₂Cl₂ | 90 | 45 (S) | [4] |
¹Structure of Chiral Amino Alcohol 13a is a proprietary synthetic amino alcohol.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by this compound
To a solution of this compound (0.02 mmol) in dry toluene (2 mL) under an inert atmosphere at 0°C is added a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol). The mixture is stirred for 20 minutes, and then freshly distilled benzaldehyde (1.0 mmol) is added dropwise. The reaction is stirred at 0°C for 2 hours. The reaction is then quenched by the slow addition of 1 M HCl (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC analysis.
Enantioselective Reduction of Acetophenone
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis. Here, we compare the effectiveness of catalysts derived from this compound and synthetic chiral amino alcohols in the borane-mediated reduction of acetophenone.
Table 2: Comparison of Chiral Amines in the Enantioselective Reduction of Acetophenone
| Chiral Amine Source for Oxazaborolidine Catalyst | Catalyst Loading (mol%) | Reductant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 10 | BH₃·THF | 25 | High | 75 (R) | [5] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 2.5 | BH₃·THF | 23 | 99.9 | 94.7 (R) | |
| (1S, 2R)-(-)-cis-1-Amino-2-indanol | 10 | TABH + MeI | rt | 89 | 91 (S) | |
| L-α-Amino acid derived oxazaborolidinones | 10 | Borane | rt | High | 23-76 (R) | [5] |
| Spiroborate ester from (1R,2R,3S,5R)-3-aminopinan-2-ol | 10 | Borane | rt | High | up to 99 (R) | [6] |
Experimental Protocol: Enantioselective Reduction of Acetophenone with a this compound-derived Oxazaborolidine Catalyst
A solution of this compound (0.1 mmol) in dry THF (1 mL) is treated with a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 0.2 mL, 0.2 mmol) at 0°C under an inert atmosphere. The mixture is stirred for 1 hour at room temperature to form the oxazaborolidine catalyst. The solution is then cooled to the desired reaction temperature, and a solution of acetophenone (1.0 mmol) in dry THF (1 mL) is added, followed by the dropwise addition of BH₃·THF (1.0 mL, 1.0 mmol). The reaction is stirred until completion (monitored by TLC). The reaction is carefully quenched with methanol (2 mL), followed by 1 M HCl (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral GC or HPLC.
Asymmetric Aza-Michael Addition
The aza-Michael reaction is a powerful method for the stereoselective formation of C-N bonds, leading to the synthesis of chiral β-amino carbonyl compounds and their derivatives. The performance of catalysts derived from ephedrine is compared with synthetic chiral primary amine catalysts in the addition of aniline to chalcone.
Table 3: Comparison of Chiral Amines in the Asymmetric Aza-Michael Addition of Aniline to Chalcone
| Chiral Catalyst | Catalyst Loading (mol%) | Additive | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cinchonine derivative | 10 | - | rt | None | >99 | 55 (S) | [7] |
| Cinchonidine derivative | 10 | - | rt | None | 92 | 48 (R) | [7] |
| Chiral 1,2-diaminocyclohexane salt | 10 | - | rt | Toluene | 90 | 95 | [8] |
| Animal Bone Meal (ABM) | - | - | rt | Methanol | High | - | [9] |
Note: Data for the direct use of this compound in this specific reaction is limited in the searched literature; however, derivatives of the closely related cinchona alkaloids are presented.
Experimental Protocol: Asymmetric Aza-Michael Addition of Aniline to Chalcone
To a mixture of chalcone (0.5 mmol) and the chiral amine catalyst (0.05 mmol, 10 mol%) is added aniline (0.6 mmol). The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired β-amino carbonyl compound. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
This comparative guide illustrates that while this compound and its derivatives are effective chiral sources, a diverse range of synthetic chiral amines have been developed that can offer superior enantioselectivity and yield in specific asymmetric transformations. The choice of catalyst is highly dependent on the reaction type, substrate, and desired stereochemical outcome. The provided experimental data and protocols serve as a valuable resource for researchers in selecting the optimal chiral amine for their synthetic endeavors. It is evident that both naturally derived and synthetic chiral amines will continue to be indispensable tools in the pursuit of enantiomerically pure molecules for applications in drug discovery and materials science.
References
- 1. deepdyve.com [deepdyve.com]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New eco-friendly animal bone meal catalysts for preparation of chalcones and aza-Michael adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-Methylephedrine Quantification in Urine: UPLC-MS/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of N-Methylephedrine in Urine.
This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of N-Methylephedrine in urine with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key validation parameters, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and a visual workflow are provided to aid in methodological assessment and selection.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of N-Methylephedrine in urine is critical for accuracy and reliability in clinical and forensic toxicology. This section presents a comparative summary of validation data for UPLC-MS/MS, GC-MS, and CE methodologies.
| Validation Parameter | UPLC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Linearity Range | 0.025 - 2.50 µg/L[1] | 5 - 20 µg/mL (for ephedrine) | Not explicitly stated for N-Methylephedrine |
| Limit of Detection (LOD) | 0.01 µg/L[1] | 20 ng/mL (for ephedrine) | 1.8 x 10⁻⁸ mol/L |
| Limit of Quantification (LOQ) | Not explicitly stated | 22.2 - 60.25 ng/mL (for related compounds)[2] | 2.6 x 10⁻⁷ mol/L[3] |
| Precision (RSD%) | < 5.0%[1] | Intermediate precision of 2.77% for ephedrine | RSD < 2.5% for recovery of related drugs[4] |
| Recovery | > 80%[1] | 70.4% to 98.8% for related drugs[4] | 81.7% to 105.0%[3] |
| Sample Preparation | SPE or "Dilute-and-Shoot"[1][5] | LLE and Derivatization[6] | SPE and Stacking[4] |
| Analysis Time | Short analysis times | Longer run times due to derivatization | Rapid analysis |
| Selectivity/Specificity | High (due to MRM mode)[1] | High (mass spectral data) | Good |
Experimental Protocols
Detailed methodologies for the UPLC-MS/MS, GC-MS, and Capillary Electrophoresis techniques are outlined below to provide a comprehensive understanding of the experimental procedures involved.
UPLC-MS/MS Method
This method offers high sensitivity and specificity for the determination of N-Methylephedrine in urine.
a) Sample Preparation: Solid-Phase Extraction (SPE) [1]
-
Conditioning: Condition an Oasis MCX solid-phase extraction cartridge.
-
Loading: Load the urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte of interest, N-Methylephedrine, from the cartridge.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.
b) Chromatographic Conditions [7]
-
System: Ultra-Performance Liquid Chromatography system.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[7]
-
Flow Rate: A constant flow rate, typically around 0.5 mL/min.[7]
-
Injection Volume: 1 µL.[7]
c) Mass Spectrometric Conditions [1][7]
-
Ionization: Electrospray ionization in positive ion mode (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity.[1]
-
Monitored Transitions: Specific precursor-to-product ion transitions for N-Methylephedrine are monitored.
-
Capillary Voltage: 3.0 kV.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the analysis of N-Methylephedrine, often requiring derivatization.
a) Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization [6]
-
Extraction: Perform a liquid-liquid extraction of the urine sample at an alkaline pH.
-
Derivatization: Derivatize the extracted analyte to improve its volatility and chromatographic properties. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
b) Chromatographic Conditions
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for the analysis of amphetamine-type substances.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to ensure optimal separation.
-
Injection Mode: Splitless injection.
c) Mass Spectrometric Conditions [8]
-
Ionization: Electron Ionization (EI) at 70 eV.[8]
-
Detection Mode: Full scan or selected ion monitoring (SIM).
-
Ion Source Temperature: 220°C.[8]
Capillary Electrophoresis (CE) Method
Capillary electrophoresis offers a rapid and efficient alternative for the separation and detection of N-Methylephedrine.
a) Sample Preparation [4]
-
Extraction: Solid-phase extraction can be employed for sample clean-up and preconcentration.[4]
-
Stacking: Sample stacking techniques can be used to enhance sensitivity.[4]
b) Electrophoretic Conditions [4]
-
System: Capillary Electrophoresis instrument.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer solution, for example, 100mM phosphate buffer at pH 6.0, often containing additives like beta-cyclodextrin and organic solvents to improve separation.[4]
-
Injection: Electrokinetic injection.[4]
-
Separation Voltage: A high voltage (e.g., 25 kV) is applied across the capillary.[4]
-
Detection: UV detection is common, but coupling with mass spectrometry (CE-MS) can provide higher specificity.
Workflow and Process Diagrams
Visual representations of the analytical workflows can aid in understanding the logical sequence of each method.
Caption: UPLC-MS/MS workflow for N-Methylephedrine analysis.
Caption: GC-MS workflow for N-Methylephedrine analysis.
Caption: Capillary Electrophoresis workflow for N-Methylephedrine analysis.
References
- 1. [Simultaneous determination of ephedrine and N-methylephedrine in urine by solid phase extraction-ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of methylephedrine and pseudoephedrine in human urine by CE with electrochemiluminescence detection and its application to pharmacokeinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. toxicologia.unb.br [toxicologia.unb.br]
- 8. Clinical Validation of a Highly Sensitive GC-MS Platform for Routine Urine Drug Screening and Real-Time Reporting of up to 212 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. These chemical entities are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which they are removed and ideally recovered. This guide provides a comprehensive comparison of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries. Their performance in key asymmetric transformations is evaluated, supported by experimental data and detailed protocols to aid in the selection of the optimal auxiliary for a given synthetic challenge.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to induce high stereoselectivity, ensure high chemical yields, and be readily attached to the substrate and subsequently cleaved without racemization of the product. The following tables summarize the performance of these three auxiliaries in cornerstone asymmetric reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful C-C bond-forming reaction that establishes up to two new stereocenters. Chiral auxiliaries provide excellent control over the stereochemical outcome.
| Chiral Auxiliary | Substrate (N-Acyl Group) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 (syn:anti) | 89 | [cite: ] |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 99:1 (syn:anti) | 85 | [cite: ] |
| Oppolzer's Camphorsultam | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 91:9 (anti:syn) | 80 | [1] |
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the synthesis of chiral carboxylic acid derivatives.
| Chiral Auxiliary | Substrate (N-Acyl Group) | Alkylating Agent | Base | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | LDA | ≥99% | 95 | [cite: ] |
| (1S,2S)-(+)-Pseudoephedrine | Propionyl | Ethyl iodide | LDA, LiCl | >98% | 90-99 | [2] |
| Oppolzer's Camphorsultam | Propionyl | Methyl iodide | NaHMDS | >99% | 95 | [cite: ] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Oppolzer's Camphorsultam | N-Acryloyl | Cyclopentadiene | TiCl₄ | >98% | 91 | [cite: ] |
| (S)-4-Benzyl-2-oxazolidinone | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 95% | 85 | [cite: ] |
Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a versatile method for C-C bond formation.
| Chiral Auxiliary | Michael Acceptor | Nucleophile | Base/Catalyst | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Phenyl-1,3-oxazolidin-2-one | N-(E)-Crotonyl | (S)-Ni(II) complex of glycine Schiff base | DBU | >98% | 95 | [3] |
| (S,S)-(+)-Pseudoephedrine | N-Cinnamoyl | Lithium benzylamide | - | >95% | 80-90 | [4] |
| Oppolzer's Camphorsultam | N-Enoyl | Grignard reagents | - | High | Good | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Evans' Asymmetric Aldol Reaction
This protocol is representative for the asymmetric aldol reaction using an N-acyl oxazolidinone.
1. Acylation of the Oxazolidinone:
-
To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the mixture for 15 minutes.
-
Add the desired acid chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the N-acyl oxazolidinone by column chromatography or recrystallization.[6]
2. Asymmetric Aldol Reaction:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane at -78 °C, add dibutylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.).
-
Stir the mixture at -78 °C for 30 minutes, then add the aldehyde (1.2 equiv.).
-
Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 buffer and methanol.
-
Concentrate the mixture and extract the product with an organic solvent.
-
Purify the aldol adduct by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To obtain the carboxylic acid: Treat the aldol adduct with LiOH and H₂O₂ in a mixture of THF and water.[6]
-
To obtain the alcohol: Reduce the aldol adduct with LiAlH₄ or LiBH₄ in an ethereal solvent.
-
To obtain the methyl ester: Treat the aldol adduct with sodium methoxide in methanol.
General Procedure for Asymmetric Alkylation using Pseudoephedrine
This protocol outlines the synthesis of α-substituted chiral carboxylic acids using pseudoephedrine as a chiral auxiliary.[7]
1. Preparation of the Pseudoephedrine Amide:
-
To a solution of pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in an anhydrous solvent (e.g., THF or CH₂Cl₂) at 0 °C, add the desired acid chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the amide by recrystallization or column chromatography.
2. Diastereoselective Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equiv.) to diisopropylamine (2.2 equiv.) in anhydrous THF at -78 °C.
-
In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0-7.0 equiv.) in anhydrous THF.
-
Slowly add the pseudoephedrine amide solution to the LDA solution at -78 °C.
-
Warm the reaction to 0 °C and stir for 10-15 minutes.
-
Add the alkylating agent (1.5-4.0 equiv.) at 0 °C and continue stirring until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the alkylated amide by recrystallization or column chromatography.
3. Cleavage of the Auxiliary:
-
Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N H₂SO₄.
-
Heat the mixture at reflux for 12-24 hours.
-
Cool the reaction, dilute with water, and extract the carboxylic acid with an organic solvent.
-
The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.[7]
General Procedure for Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reaction
This protocol is a general guideline for the Diels-Alder reaction using an N-enoyl camphorsultam.
1. Preparation of the N-Enoyl Camphorsultam:
-
To a solution of the camphorsultam (1.0 equiv.) in an anhydrous aprotic solvent, add a strong base such as n-butyllithium or sodium hydride at a low temperature to form the corresponding anion.
-
Add the desired α,β-unsaturated acid chloride (1.1 equiv.) and stir until the reaction is complete.
-
Work up the reaction and purify the N-enoyl camphorsultam.
2. Asymmetric Diels-Alder Reaction:
-
Dissolve the N-enoyl camphorsultam (1.0 equiv.) in an anhydrous solvent and cool to the desired temperature.
-
Add the Lewis acid (e.g., TiCl₄, Et₂AlCl, 1.0-2.0 equiv.).
-
Add the diene (1.5-3.0 equiv.) and stir the reaction mixture until completion.
-
Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product and purify by chromatography or recrystallization.
3. Cleavage of the Camphorsultam Auxiliary:
-
Hydrolyze the Diels-Alder adduct using reagents such as LiOH/H₂O₂ or tetrabutylammonium hydrogen peroxide to obtain the corresponding carboxylic acid.[8] Reductive cleavage with reagents like LiAlH₄ can provide the corresponding alcohol.
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of reactions employing chiral auxiliaries can be rationalized by considering the transition state geometries.
Evans' Oxazolidinone in Aldol Reactions
The high syn-diastereoselectivity observed in Evans' aldol reactions is explained by the Zimmerman-Traxler model. The boron enolate forms a six-membered chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. The bulky substituent on the oxazolidinone at the C4 position effectively shields one face of the enolate, directing the aldehyde to approach from the opposite face.
Caption: Workflow for Evans' Asymmetric Aldol Reaction.
Pseudoephedrine in Asymmetric Alkylation
The stereoselectivity in the alkylation of pseudoephedrine amides is attributed to a rigid chelated lithium enolate intermediate. The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety. This conformation, along with the steric bulk of the phenyl and methyl groups, effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation.
Caption: Experimental workflow for pseudoephedrine-directed alkylation.
Oppolzer's Camphorsultam in Diels-Alder Reactions
In Lewis acid-promoted Diels-Alder reactions, the N-enoyl camphorsultam forms a chelated complex. The rigid camphor skeleton and the sulfonyl group create a highly defined steric environment. The C-S bond of the sultam is typically oriented anti to the C=C bond of the dienophile to minimize dipole-dipole interactions. This conformation exposes one face of the dienophile to the incoming diene, leading to high facial selectivity.
Caption: Logical relationship in Oppolzer's camphorsultam-mediated Diels-Alder reaction.
References
- 1. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
comparative analysis of resolution protocols for profen drugs using chiral amines
A Comparative Analysis of Resolution Protocols for Profen Drugs Using Chiral Amines
Introduction to Chiral Resolution of Profen Drugs
Profen drugs, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] A key characteristic of most profens, such as ibuprofen, naproxen, and ketoprofen, is the presence of a chiral center, resulting in two enantiomers (mirror-image isomers).[2][3] It is well-established that the pharmacological activity of profens is often associated with only one of the enantiomers. For instance, (S)-(+)-ibuprofen is the active form responsible for the desired therapeutic effects.[1][4] Similarly, the anti-inflammatory activity of naproxen is attributed to the (S)-enantiomer.[5][6]
Given the differential activity and potential for unwanted side effects from the inactive enantiomer, the separation of these racemic mixtures into their constituent enantiomers is a critical process in pharmaceutical manufacturing.[7] One of the most common and industrially viable methods for this separation is diastereomeric salt resolution. This technique involves reacting the racemic profen (a carboxylic acid) with a single enantiomer of a chiral amine (a chiral resolving agent) to form a pair of diastereomeric salts.[7] These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[8] Subsequently, the resolved diastereomeric salt is treated to liberate the desired profen enantiomer.
This guide provides a comparative analysis of different chiral amines used in the resolution of common profen drugs, presenting available experimental data and detailed protocols to aid researchers and drug development professionals in selecting and optimizing resolution strategies.
Comparative Data on Profen Resolution
Table 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA) [7]
| Racemic Ibuprofen : S-MBA : KOH (molar ratio) | Diastereomeric Excess (%de) of Diastereomeric Salts | Yield (%) of Diastereomeric Salts | Recovery (%) of S-Ibuprofen | Enantiomeric Excess (%ee) of S-Ibuprofen |
| 1 : 0.5 : 0.5 | 40 | 53 | 21 | 80 |
| 1 : 1 : 0 | Not Reported | Not Reported | Not Reported | Not Reported |
| 1 : 0.5 : 0 | Not Reported | Not Reported | Not Reported | Not Reported |
Data is adapted from a study focused on optimizing the resolution process. The recovery and enantiomeric excess of S-Ibuprofen were determined after subsequent processing of the diastereomeric salts.[7]
Discussion of Other Profen Resolutions
While a comprehensive, side-by-side comparison is lacking, various chiral amines have been successfully employed for the resolution of other profens:
-
Naproxen: The resolution of racemic naproxen has been effectively achieved using a glucose derivative amine.[6] Another approach, known as the Pope-Peachy method, utilizes half an equivalent of a chiral amine along with half an equivalent of an achiral base, which can enhance the solubility difference between the diastereomeric salts.[5]
-
Ketoprofen: Cinchonidine has been used as a resolving agent for ketoprofen, yielding the S-(+)-enantiomer with high purity.[9] In one reported procedure, this resolution resulted in a 44% yield of the diastereomeric salt with an enantiomeric purity of 86% for the S-enantiomer.[9]
It is crucial to reiterate that the yields and purities reported for different profen-amine combinations are highly dependent on the specific experimental conditions (e.g., solvent, temperature, stoichiometry) and may not be directly comparable.
Experimental Protocols
The following is a detailed methodology for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine, based on established laboratory procedures.[1][4]
Resolution of Racemic Ibuprofen with (S)-(-)-α-phenylethylamine
-
Salt Formation:
-
In a suitable flask, dissolve racemic ibuprofen in an aqueous solution of potassium hydroxide (e.g., 0.25 M KOH).
-
Heat the mixture to approximately 75-85°C with stirring.
-
Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine to the heated solution.
-
A precipitate of the (S,S)-diastereomeric salt should form.
-
Continue heating and stirring for about 30-60 minutes.
-
Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the solid with a small amount of ice-cold water.
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the collected salt in a minimal amount of hot solvent (e.g., 2-propanol).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomeric salt in water and add a strong acid (e.g., 2 M H₂SO₄) to protonate the ibuprofen.
-
Extract the liberated (S)-(+)-ibuprofen into an organic solvent (e.g., methyl-t-butyl ether).
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the resolved (S)-(+)-ibuprofen.
-
Visualization of the Resolution Workflow
The following diagram illustrates the general workflow for the diastereomeric salt resolution of profen drugs.
Caption: General workflow for the resolution of profen drugs using chiral amines.
Conclusion
The resolution of profen drugs using chiral amines via diastereomeric salt formation is a well-established and effective method for obtaining enantiomerically pure active pharmaceutical ingredients. While (S)-(-)-α-methylbenzylamine is a commonly cited resolving agent for ibuprofen, other chiral amines like N-methyl-D-glucamine, glucose-derived amines, and cinchonidine have shown promise for various profens. The success of a particular resolution is highly dependent on the choice of the chiral amine and the optimization of experimental parameters. The data presented in this guide, although not exhaustive, provides a starting point for researchers in the field. Further systematic and comparative studies under standardized conditions would be invaluable for a more direct comparison of the efficacy of different chiral resolving agents for profen drugs.
References
- 1. chemconnections.org [chemconnections.org]
- 2. chemconnections.org [chemconnections.org]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. murov.info [murov.info]
- 5. The Retort [www1.udel.edu]
- 6. Resolutions using diastereoisomeric salts [almerja.com]
- 7. advanceseng.com [advanceseng.com]
- 8. scribd.com [scribd.com]
- 9. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of (+)-N-Methylephedrine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (+)-N-Methylephedrine, a compound used in pharmaceutical research and development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these characteristics is crucial for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO[1][2] |
| Molecular Weight | 179.26 g/mol [1][3] |
| Appearance | White solid[4] |
| Melting Point | 87-88°C[1] |
| Solubility | Readily soluble in water[1] |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[4] This ensures that the chemical is managed in accordance with federal, state, and local regulations.[5]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify this compound waste and keep it separate from other waste streams to avoid unintended chemical reactions.
-
Do not mix with other waste.
-
-
Container Management:
-
Use a dedicated, properly labeled, and compatible container for accumulating this compound waste. The original container is often a suitable choice.[6]
-
Ensure the container is in good condition, tightly closed when not in use, and stored in a designated satellite accumulation area (SAA).[6][7] This area should be at or near the point of generation.[7]
-
Containers must be clearly labeled with the words "Hazardous Waste" and the chemical name.[6]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
-
-
Waste Collection and Pickup:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Cover the spill with an absorbent material, and then collect the material and place it in a suitable container for disposal.
-
Clean the contaminated surface thoroughly.[9]
-
Regulatory Compliance:
All hazardous waste disposal in research institutions is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] Academic institutions may have the option to follow the alternative standards of Subpart K, which are designed to be more suitable for a laboratory setting.[11] It is crucial to be aware of and adhere to your institution's specific hazardous waste management plan.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. N-Methylephedrine [drugfuture.com]
- 2. This compound [webbook.nist.gov]
- 3. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. (−)-N-Methylephedrine | CAS#:552-79-4 | Chemsrc [chemsrc.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling (+)-N-Methylephedrine
Essential Safety and Handling Guide for (+)-N-Methylephedrine
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4] It is known to cause skin and serious eye irritation.[4][5] Adherence to proper PPE protocols is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or chemical safety glasses.[1][2][6] | Prevents eye irritation from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.[1][2][6] | Avoids skin contact, which may be harmful.[1][3] |
| Respiratory Protection | Use in a well-ventilated area.[1][3] A NIOSH-approved N95 dust mask is recommended when handling the solid form to avoid inhaling dust.[2] | Prevents respiratory tract irritation.[3][4][5] |
| Special Conditions | For firefighting, a self-contained breathing apparatus (SCBA) is required.[1] | Protects against hazardous combustion products like carbon and nitrogen oxides.[1] |
Chemical Properties and Storage
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations. This compound is a combustible solid that is also hygroscopic and sensitive to light.[2][4]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [4][5] |
| Molecular Weight | 179.26 g/mol | [2][4] |
| Form | Solid | [2][5] |
| Melting Point | 87-90 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Storage Guidelines:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][6]
-
Protect from light and moisture.[4]
-
Store away from strong oxidizing materials.[3]
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is critical for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the work area is clean and a chemical spill kit is accessible. Confirm that ventilation systems (e.g., fume hood) are functioning correctly.
-
Donning PPE : Put on all required PPE as detailed in Table 1.
-
Weighing/Transfer : Conduct all operations that may generate dust, such as weighing or transferring the solid, within a fume hood or ventilated enclosure.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[6] Clean all equipment and the work surface.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream. Contaminated clothing should be washed before reuse.[1][6]
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water. Consult a physician if irritation persists.[1][3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3][4] |
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the powder spill with a plastic sheet to minimize dust.[1] Mechanically collect the material using non-sparking tools and place it into a labeled container for hazardous waste disposal.[1] Avoid creating dust.[1] Thoroughly clean the contaminated surface afterward.[1] Do not allow the chemical to enter drains or waterways.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Chemical Waste : Collect all solid waste and solutions in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials : Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a designated hazardous waste bag.
-
Disposal Route : Arrange for pickup and disposal through an approved waste disposal plant.[4] Disposal must be in accordance with all applicable local, regional, and national regulations.[1] Do not dispose of down the drain.[3]
Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. (1S,2R)-(+)-N-Methylephedrine 99 42151-56-4 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
